Product packaging for 5-BrdUTP sodium salt(Cat. No.:CAS No. 91918-34-2)

5-BrdUTP sodium salt

Cat. No.: B10778143
CAS No.: 91918-34-2
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-SHYZEUOFSA-N
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Description

Deoxyuridine triphosphate (dUTP) is a fundamental nucleotide analog essential for a wide range of molecular biology research. Its primary research value lies in its role as a natural precursor to dTTP in DNA biosynthesis, where it is incorporated into DNA only to be selectively excised by the base excision repair (BER) pathway enzyme, uracil-DNA glycosylase (UDG). This specific property makes dUTP indispensable for developing and performing UDG-based contamination control in PCR applications, preventing carry-over amplicon contamination by degrading uracil-containing DNA prior to amplification. Furthermore, dUTP is critically used in DNA replication and repair studies to investigate fidelity mechanisms, as its misincorporation and subsequent repair are key to maintaining genomic integrity. Researchers also utilize dUTP in DNA labeling techniques, TUNEL assays (TdT-mediated dUTP Nick-End Labeling) for apoptosis detection, and in virology to study the mechanisms of antiretroviral drugs that target nucleotide metabolism. Our high-purity dUTP is rigorously quality-controlled to ensure optimal performance and consistency in these sensitive applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N2O14P3 B10778143 5-BrdUTP sodium salt CAS No. 91918-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908053
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1173-82-6, 91918-34-2, 102814-08-4
Record name Deoxyuridine triphosphate
Source CAS Common Chemistry
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Record name Deoxyuridine triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Methoxydeoxycytidine triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyuracil 5'-triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Deoxyuridine Triphosphate in Cellular Nucleotide Homeostasis

Integration within the Deoxynucleoside Triphosphate (dNTP) Pool

The cellular dNTP pool, comprising dATP, dGTP, dCTP, and dTTP, provides the necessary precursors for DNA replication and repair. biologists.com The concentration and relative balance of these nucleotides are tightly regulated to ensure the fidelity of these processes. Although dUTP is a natural intermediate in nucleotide metabolism, its presence within the dNTP pool is carefully controlled to prevent its incorporation into DNA. baseclick.eubiorxiv.org

Deoxyuridine triphosphate is a close structural analog of deoxythymidine triphosphate (dTTP). excedr.com The primary difference between the two molecules is the presence of a methyl group at the C5 position of the pyrimidine (B1678525) ring in thymine (B56734) (found in dTTP), which is absent in uracil (B121893) (found in dUTP). Due to this structural resemblance, DNA polymerases cannot efficiently distinguish between dUTP and dTTP during DNA synthesis. biorxiv.orgoup.com Consequently, when dUTP is present in the dNTP pool, it can act as a competitive substrate and be mistakenly incorporated into newly synthesized DNA strands opposite adenine (B156593) (A), forming a dU:A base pair instead of the correct dT:A pair. baseclick.euexcedr.com

This misincorporation is considered a form of DNA damage. biorxiv.org Cells have evolved sophisticated mechanisms, such as the enzyme uracil-DNA glycosylase (UDG), to recognize and excise uracil from DNA, initiating the base excision repair (BER) pathway to restore the correct sequence. oup.comnih.gov However, if the repair process is overwhelmed or faulty, the presence of uracil in DNA can lead to strand breaks and genomic instability. excedr.comoup.com The incorporation of dUTP is not inherently mutagenic as it pairs with adenine, but the subsequent repair process can lead to mutations. excedr.comnih.gov

To prevent the deleterious consequences of uracil in DNA, cells maintain a very low intracellular concentration of dUTP relative to dTTP. The dUTP/dTTP ratio is a critical determinant of genome stability. oup.comnih.gov A high ratio increases the probability of dUTP incorporation by DNA polymerases. oup.comnih.gov

This balance is primarily maintained by two key enzymatic activities:

dUTP pyrophosphatase (dUTPase): This essential enzyme efficiently hydrolyzes dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. baseclick.euexcedr.compnas.org This action serves a dual purpose: it minimizes the concentration of dUTP available for DNA synthesis and provides the dUMP precursor necessary for the de novo synthesis of dTTP. baseclick.eupnas.org

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of dUMP to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP. baseclick.eubiorxiv.org By ensuring a sufficient supply of dTTP, the cell helps it to outcompete dUTP for incorporation into DNA. baseclick.eu

Perturbations in this ratio, whether through genetic defects (e.g., mutations in the DUT1 gene encoding dUTPase) or pharmacological intervention (e.g., with chemotherapeutic agents like 5-fluorouracil (B62378) that inhibit thymidylate synthase), lead to an elevated dUTP/dTTP ratio. biorxiv.orgnih.gov This imbalance results in increased uracil misincorporation, futile cycles of repair, DNA strand breaks, and ultimately, can trigger cell death, a principle exploited in cancer therapy. biorxiv.orgexcedr.comoup.com

The synthesis and maintenance of dNTP pools are compartmentalized within the cell, with distinct pools existing in the cytoplasm, nucleus, and mitochondria to support the unique DNA replication and repair needs of each organelle. nih.govtandfonline.com While nuclear DNA replication is restricted to the S phase of the cell cycle, mitochondrial DNA (mtDNA) replication occurs independently of the cell cycle. nih.gov

Evidence suggests that these dNTP pools can be in rapid exchange, but compartmentalization is crucial for cellular function. nih.gov For instance, the nucleus contains the machinery for de novo dNTP synthesis, which is upregulated during S phase to support the high demand for DNA precursors. nih.govtandfonline.com Mitochondria can import dNTPs from the cytoplasm but also possess their own salvage pathways for synthesizing dNTPs from deoxyribonucleosides. nih.govnih.gov

The presence of dUTP is a concern for both the nuclear and mitochondrial genomes. nih.govoncotarget.com Mitochondria contain their own isoform of dUTPase, highlighting the importance of preventing uracil incorporation into mtDNA. oncotarget.com The mitochondrial isoform is constitutively expressed, unlike the nuclear isoform whose expression is often linked to the cell cycle. oncotarget.com Imbalances in the mitochondrial dNTP pool, including an increased dUTP/dTTP ratio, can lead to mtDNA instability, deletions, and dysfunction, contributing to mitochondrial diseases. nih.govnih.govplos.org Studies have shown that factors like the tumor suppressor p53 can even play a role in the mitochondria by providing error-correction activities against the misincorporation of dUTP into mtDNA. nih.govoncotarget.com

Biosynthesis Pathways of Deoxyuridine Triphosphate

The primary route for dUTP formation is through the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules.

In the de novo pathway, ribonucleoside diphosphates are converted to deoxyribonucleoside diphosphates by the enzyme ribonucleotide reductase (RNR). baseclick.eulibretexts.org Specifically, uridine (B1682114) diphosphate (B83284) (UDP) is reduced to form deoxyuridine diphosphate (dUDP). libretexts.org This dUDP molecule is the direct precursor to dUTP.

The final step in the synthesis of dUTP is the phosphorylation of dUDP. This reaction is catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDK), also known as nucleoside diphosphokinase. ontosight.aiwikipedia.orgbiocyc.org NDK facilitates the transfer of the terminal phosphate (B84403) group (γ-phosphate) from a nucleoside triphosphate donor, typically ATP, to the β-phosphate of a nucleoside diphosphate acceptor, such as dUDP. wikipedia.orgproteopedia.org

The general reaction is as follows: dUDP + ATP ⇌ dUTP + ADP biocyc.org

De Novo Synthesis Routes

Reduction of Uridine Diphosphate (UDP) or Uridine Triphosphate (UTP) by Ribonucleotide Reductase (RNR)

A minor pathway for the synthesis of deoxyuridine nucleotides involves the direct reduction of uridine ribonucleotides. oup.com This reaction is catalyzed by ribonucleotide reductase (RNR), an essential enzyme that converts ribonucleotides into their corresponding deoxyribonucleotides, which are the precursors for DNA synthesis. wikipedia.orgplos.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs) to form 2'-deoxyribonucleoside diphosphates (dNDPs) or triphosphates (dNTPs), respectively. wikipedia.org

Interconversion Pathways

Deamination of Deoxycytidine Triphosphate (dCTP) to dUTP by dCTP Deaminase

The primary pathway for dUTP synthesis in many organisms, particularly in gram-negative bacteria, is the deamination of deoxycytidine triphosphate (dCTP). oup.com This reaction is catalyzed by the enzyme dCTP deaminase, which converts dCTP to dUTP and ammonia. ebi.ac.ukontosight.ai This enzymatic step is crucial for providing the dUTP necessary for subsequent conversion to dUMP, the direct precursor for dTTP synthesis. oup.comontosight.ai In Escherichia coli, it is estimated that this pathway accounts for approximately 80% of the dUMP required for dTMP synthesis. ebi.ac.uk

dCTP deaminase belongs to the family of hydrolases and its activity is essential for maintaining the balance of pyrimidine nucleotide pools within the cell. ontosight.aiwikipedia.org The enzyme facilitates the hydrolytic deamination of the cytosine base in dCTP. ontosight.ai The activity of dCTP deaminase can be subject to regulation; for instance, it is inhibited by dTTP. ebi.ac.uk The identification and characterization of dCTP deaminase in organisms like Salmonella typhimurium have highlighted its central role in the biosynthesis of dUMP and, consequently, dTMP. nih.gov

Catabolism and Degradation of Deoxyuridine Triphosphate

The cellular levels of dUTP are kept extremely low to prevent its incorporation into DNA by DNA polymerases, which often cannot distinguish it from dTTP. grafiati.commdpi.com The primary mechanism for controlling dUTP concentration is its rapid hydrolysis.

Hydrolysis to Deoxyuridine Monophosphate (dUMP) and Pyrophosphate

Deoxyuridine triphosphate is specifically hydrolyzed to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). grafiati.comontosight.aialmerja.com This reaction is a key step in the de novo synthesis of thymidylate, as the resulting dUMP serves as the direct substrate for the enzyme thymidylate synthase, which catalyzes its methylation to form deoxythymidine monophosphate (dTMP). grafiati.comontosight.ai Therefore, the hydrolysis of dUTP serves a dual purpose: it prevents the accumulation of a potentially mutagenic nucleotide and provides the precursor for an essential DNA building block. grafiati.compreprints.org

The reaction involves the cleavage of the high-energy alpha-beta phosphoanhydride bond of dUTP. ontosight.ai This hydrolytic process is highly efficient and ensures that the intracellular dUTP/dTTP ratio remains very low, thus safeguarding genome integrity. nih.gov

Enzymatic Regulation of Deoxyuridine Triphosphate Hydrolysis

The hydrolysis of dUTP is not a spontaneous event but is tightly controlled by a specific enzyme. This enzymatic regulation is critical for maintaining cellular nucleotide homeostasis.

The enzyme responsible for the specific and rapid hydrolysis of dUTP is deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase. grafiati.comuniprot.orgdrugbank.com dUTPase is a ubiquitous and essential enzyme found in all domains of life and many viruses, underscoring its fundamental importance. mdpi.compreprints.orgcncb.ac.cn Its primary function is to catalyze the conversion of dUTP to dUMP and PPi. oup.comnih.govnih.gov

By efficiently eliminating dUTP from the nucleotide pool, dUTPase plays a critical "house-cleaning" role, preventing the misincorporation of uracil into DNA. scispace.com The accumulation of uracil in DNA can trigger a futile cycle of excision repair, leading to DNA strand breaks and cell death. nih.gov The indispensability of dUTPase is highlighted by the fact that its absence is lethal in many organisms. oup.commdpi.com

Role of Other Nucleotidohydrolases (e.g., dCTP Pyrophosphatase 1 (DCTPP1))

While deoxyuridine triphosphate nucleotidohydrolase (dUTPase) is the primary enzyme responsible for regulating dUTP levels, other nucleotidohydrolases play significant, albeit indirect, roles in maintaining dUTP homeostasis. Among these, dCTP pyrophosphatase 1 (DCTPP1) has emerged as a key player in pyrimidine nucleotide metabolism, influencing the cellular dUTP pool. nih.gov

DCTPP1 is an NTP pyrophosphatase that primarily catalyzes the hydrolysis of dCTP to dCMP and pyrophosphate. nih.govportlandpress.com This function is crucial for balancing the cellular dCTP pool. baseclick.eu However, the significance of DCTPP1 extends to dUTP regulation through its contribution to the synthesis of thymidine (B127349) triphosphate (dTTP). The dCMP produced by DCTPP1 activity is a direct precursor for the synthesis of thymidylate, which is subsequently phosphorylated to form dTTP. nih.gov

Consequently, the activity of DCTPP1 is vital for maintaining the appropriate dUTP/dTTP ratio. In the absence or deficiency of DCTPP1, the production of dCMP is hampered, leading to reduced levels of dTTP. This creates an imbalance in the dNTP pool, characterized by an elevated dUTP/dTTP ratio. nih.gov Such an imbalance increases the risk of uracil misincorporation into DNA, which can lead to genotoxic stress and the activation of DNA damage response pathways. nih.gov Studies have shown that DCTPP1-deficient cells exhibit a significant accumulation of uracil in their genomic DNA. nih.gov

DCTPP1 displays a high substrate specificity for dCTP and its C5-modified derivatives. baseclick.eunih.gov While it shows some activity against dTTP and dATP, its catalytic efficiency is highest for dCTP. biorxiv.org The enzyme shows negligible activity towards dGTP. nih.gov This substrate preference underscores its primary role in managing dCTP levels, which in turn impacts the entire pyrimidine nucleotide landscape.

The expression of DCTPP1 is often upregulated in rapidly proliferating cells and various types of cancer, highlighting its importance in supporting the high demand for dNTPs during DNA replication. nih.govpnas.org Its role is not merely housekeeping; it is a critical node in the metabolic network that ensures the fidelity of DNA synthesis by preventing the accumulation of potentially mutagenic nucleotides like dUTP.

SubstrateKm (μM)Reference
dCTP47.6 biorxiv.org
dTTP65 biorxiv.org
dATP79.3 biorxiv.org
dUTP75.9 biorxiv.org
5-iodo-dCTP16.8 biorxiv.org
5-bromo-dCTP36.5 biorxiv.org
5-methyl-dCTP33.3 biorxiv.org
5-formyl-dCTP9.2 biorxiv.org
Role of Sterile Alpha Motif and HD-domain Containing Protein 1 (SAMHD1) in dNTP Hydrolysis and Regulation

Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) is a crucial enzyme in the regulation of intracellular deoxynucleoside triphosphate (dNTP) pools. pnas.orgmdpi.com It functions as a dNTP triphosphohydrolase, breaking down dNTPs into their corresponding deoxynucleosides and an inorganic triphosphate. portlandpress.comnih.gov This catalytic activity is not limited to the canonical dNTPs; SAMHD1 can also effectively hydrolyze dUTP. portlandpress.complos.org

The primary role of SAMHD1 is to maintain low dNTP levels, particularly in non-dividing cells such as macrophages and quiescent T-cells, thereby restricting the replication of retroviruses like HIV-1 which rely on the host cell's dNTP supply for reverse transcription. pnas.orgmdpi.com By degrading dUTP, SAMHD1 also contributes to preventing uracil incorporation into DNA.

The catalytic site of SAMHD1 is relatively non-specific regarding the base of the dNTP, allowing it to hydrolyze dATP, dGTP, dCTP, dTTP, and dUTP. portlandpress.complos.org However, the efficiency of hydrolysis can vary depending on the substrate. Kinetic studies have shown that SAMHD1 can hydrolyze dUTP, and its activity is stimulated by the presence of GTP as an allosteric activator. nih.govnih.gov The enzyme's ability to act on all dNTPs enables it to function as a general regulator of the dNTP pool, maintaining a balanced supply of DNA precursors. pnas.org

SubstrateActivator(s)FindingReference
dUTPGTPGTP binding to allosteric site A1 activates SAMHD1 for dUTP hydrolysis. nih.gov
dGTPdGTPdGTP can act as both an allosteric activator and a substrate. nih.gov
dNTPsGTP + dNTPThe combination of GTP and any dNTP at distinct allosteric sites leads to full activation. pnas.org

Regulation of Deoxyuridine Triphosphate Pool Levels

The intracellular concentration of deoxyuridine triphosphate (dUTP) is meticulously controlled through a multi-layered regulatory network. This ensures a sufficient supply of precursors for thymidine nucleotide synthesis while minimizing the risk of uracil incorporation into DNA. The regulation of dUTP pools involves transcriptional and post-transcriptional control of metabolic enzymes, allosteric regulation and feedback inhibition, and temporal orchestration across the cell cycle phases.

Transcriptional and Post-transcriptional Control of Metabolic Enzymes

The expression of enzymes involved in dUTP metabolism is tightly regulated at both the transcriptional and post-transcriptional levels to meet the cellular demands for DNA replication and repair while preventing the accumulation of harmful intermediates.

A key enzyme in controlling dUTP levels is dUTPase, which catalyzes the hydrolysis of dUTP to dUMP. The expression of the nuclear isoform of human dUTPase (DUT-N) is known to be regulated in a cell-cycle-dependent manner. oup.comaacrjournals.org Putative binding sites for transcription factors such as E2F and Sp1 have been identified in the promoter region of the dUTPase gene, which is consistent with its increased expression during the S phase of the cell cycle. oup.com Furthermore, the tumor suppressor protein p53 has been shown to transcriptionally repress dUTPase. oup.com DNA-damaging agents can induce p53, leading to a downregulation of dUTPase expression, which in turn can increase cellular dUTP levels. oup.com

Post-transcriptional regulation also plays a role in controlling the levels of metabolic enzymes. While specific mechanisms for all enzymes in the dUTP metabolic pathway are not fully elucidated, it is known that some metabolic enzymes can themselves bind to RNA and participate in the post-transcriptional regulation of gene expression, sometimes creating feedback loops. nih.gov For instance, thymidylate synthase (TS), the enzyme that converts dUMP to dTMP, can bind to its own mRNA to inhibit its translation, providing a mechanism for autoregulation. nih.gov Such post-transcriptional control mechanisms are crucial for fine-tuning enzyme levels in response to fluctuating metabolite concentrations.

The expression of other enzymes that influence the dUTP pool, such as those involved in the de novo synthesis of pyrimidines, is also subject to transcriptional control. For example, the expression of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, is tightly linked to the cell cycle, with its expression peaking during the S phase to support DNA synthesis. oup.com

Allosteric Regulation and Feedback Inhibition Mechanisms

Allosteric regulation and feedback inhibition are rapid and efficient mechanisms for modulating the activity of enzymes in the dUTP metabolic pathway, allowing for immediate responses to changes in nucleotide concentrations.

A classic example of feedback inhibition in this pathway is the regulation of ribonucleotide reductase (RNR). The activity of RNR is allosterically inhibited by dUTP. vaia.com This creates a negative feedback loop where an accumulation of dUTP signals an imbalance in the pyrimidine nucleotide pool and shuts down its own de novo synthesis at the ribonucleotide reduction step. This mechanism is crucial for preventing the toxic buildup of dUTP. vaia.com

In contrast to the allosteric regulation seen with RNR, studies on human dUTPase suggest that its subunits work independently, and there is no evidence of homotropic allosteric regulation. nih.govchemrxiv.org This lack of allosteric control in dUTPase may be an evolutionary adaptation for a more efficient and straightforward hydrolysis of dUTP, ensuring that any amount of this potentially mutagenic nucleotide is promptly removed. nih.gov

The de novo pyrimidine synthesis pathway is also controlled by feedback inhibition. The enzyme carbamoyl (B1232498) phosphate synthetase II (CPS II), which catalyzes the first committed step, is allosterically inhibited by the end-product uridine triphosphate (UTP) and activated by phosphoribosyl pyrophosphate (PRPP). oup.comcreative-proteomics.com CTP synthetase, which converts UTP to CTP, is in turn inhibited by CTP. creative-proteomics.com These feedback mechanisms ensure a balanced supply of pyrimidine precursors for both RNA and DNA synthesis.

Temporal Regulation Across Cell Cycle Phases

The levels of dUTP and the enzymes that regulate its metabolism are subject to strict temporal control throughout the cell cycle, ensuring that the dNTP pools are optimized for the demands of each phase.

The concentration of dNTPs, including dUTP, fluctuates significantly during the cell cycle. The dNTP pools expand during the S phase to provide the necessary building blocks for DNA replication. biologists.comresearchgate.net This expansion is largely driven by the increased activity of ribonucleotide reductase (RNR) during this phase. tandfonline.com

SAMHD1 activity is also regulated in a cell cycle-dependent manner. During the G1 phase, SAMHD1 is active and helps maintain low dNTP levels. tandfonline.com As cells enter the S phase, SAMHD1 is phosphorylated by cyclin-dependent kinases (CDKs), which leads to its inactivation. tandfonline.comnih.gov This inactivation allows the dNTP pools to expand to the levels required for genome duplication. Following the completion of DNA synthesis, SAMHD1 is dephosphorylated and reactivated to reduce the dNTP pools back to the basal levels appropriate for non-replicating cells. tandfonline.com This dynamic regulation of SAMHD1 and dUTPase ensures that the dUTP/dTTP ratio is kept low throughout the cell cycle, safeguarding genome integrity.

Structural and Functional Aspects of Deoxyuridine Triphosphate Metabolizing Enzymes

Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase)

Deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase (EC 3.6.1.23), is a ubiquitous enzyme essential for the fidelity of DNA replication and repair. nih.gov Its primary function is to catalyze the hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). preprints.orgnih.gov This reaction serves a dual purpose: it minimizes the intracellular concentration of dUTP, thereby preventing its erroneous incorporation into DNA by DNA polymerases, and it provides the necessary precursor, dUMP, for the synthesis of thymidine (B127349) triphosphate (dTTP). preprints.orgnih.gov The strict control over the dUTP/dTTP ratio is critical, as failure to do so can lead to a futile cycle of DNA repair, resulting in DNA strand breaks and cell death. nih.govasm.org

Enzymatic Classification and Families (Homotrimeric, Homodimeric, Monomeric)

dUTPases are classified into three distinct families based on their quaternary structure: homotrimeric, homodimeric, and monomeric. preprints.orgmdpi.com These families differ in their subunit organization, structural fold, and the specific conserved motifs that constitute their active sites. preprints.orgresearchgate.net

Homotrimeric dUTPases : This is the most widespread and extensively characterized family, found in a vast range of organisms including bacteria, archaea, fungi, plants, and animals, as well as in some DNA viruses and retroviruses. mdpi.comresearchgate.net These enzymes are composed of three identical subunits that assemble to form three active sites. researchgate.net

Homodimeric dUTPases : This family is less common and has been identified in certain parasitic organisms like Leishmania major and Trypanosoma cruzi, as well as in some bacteria and bacteriophages. preprints.orgmdpi.com They consist of two identical subunits and possess two active sites. preprints.org Notably, they exhibit broader substrate specificity, being capable of hydrolyzing both dUTP and deoxyuridine diphosphate (B83284) (dUDP). mdpi.com

Monomeric dUTPases : Found exclusively in herpesviruses, these enzymes function as a single polypeptide chain. preprints.orgnih.gov They are thought to have evolved from the trimeric form through gene duplication and fusion events. frontiersin.org A single polypeptide folds into a structure that mimics the active site of the trimeric enzymes, resulting in one catalytic site per molecule. nih.govresearchgate.net

FamilyOligomeric StateFold TypeNumber of Active SitesTypical Organisms
HomotrimericThree identical subunitsAll-β (Jelly-roll)3Eukaryotes, Prokaryotes, Archaea, some viruses (e.g., retroviruses, poxviruses)
HomodimericTwo identical subunitsAll-α2Some protozoa (e.g., Trypanosoma, Leishmania), some bacteria and phages
MonomericSingle polypeptide chainAll-β (Jelly-roll)1Herpesviruses (e.g., Epstein-Barr virus)

Molecular Architecture and Subunit Interactions

The distinct quaternary structures of dUTPase families are reflective of their unique molecular architectures and the intricate interactions between their subunits or domains.

The characteristic structural motif of both homotrimeric and monomeric dUTPases is the jelly-roll beta barrel. researchgate.netnih.gov This fold consists of an eight-stranded antiparallel β-sheet that is rolled up to form a barrel-like structure. nih.govnih.gov In the case of homotrimeric dUTPases, each of the three identical subunits adopts this fold. nih.govnih.gov A notable feature of the trimeric assembly is the swapping of the C-terminal β-strands among the subunits, which contributes to the stability and intricate architecture of the trimer. nih.govebi.ac.uk Monomeric dUTPases, despite being a single polypeptide chain, also exhibit domains with this jelly-roll fold, effectively mimicking the structure of the trimeric enzymes. preprints.orgnih.gov In contrast, homodimeric dUTPases possess a distinct all-α-helical fold, setting them apart structurally from the other two families. researchgate.netnih.gov

The catalytic activity of dUTPases relies on a set of highly conserved amino acid sequence motifs.

Homotrimeric dUTPases : These enzymes feature five conserved motifs (I-V) distributed along the polypeptide chain. researchgate.net The three active sites of the homotrimer are located at the interfaces between the subunits, and remarkably, each active site is a composite structure formed by residues from all three subunits. nih.govresearchgate.netnih.gov Typically, Motifs I, II, and IV from one subunit, Motif III from an adjacent subunit, and Motif V from the flexible C-terminal arm of the third subunit converge to create a single catalytic pocket. preprints.orgresearchgate.netmdpi.com This tripartite contribution underscores the essential nature of the trimeric oligomerization for enzymatic function. nih.gov

Homodimeric dUTPases : This family also possesses five conserved motifs, but these are not homologous to those found in the trimeric and monomeric families. preprints.orgmdpi.com Each monomer is composed of a "rigid" domain, which participates in dimerization, and a "flexible" domain. preprints.org The two active sites are located at the interface of the dimer, with each substrate-binding pocket situated in a groove between the rigid and flexible domains of one monomer. preprints.org The active site is formed by Motifs 1, 2, 4, and 5 from one protomer, with Motif 3 from the second subunit completing the catalytic center. preprints.org

Monomeric dUTPases : These enzymes contain the same five conserved motifs as their trimeric counterparts, but they are arranged in a different order along the single polypeptide chain (III, I, II, IV, and V). mdpi.comnih.gov The protein folds into three domains that functionally correspond to the three subunits of a trimeric dUTPase. nih.govresearchgate.net The single active site is formed at the interface of two of these domains, with contributions from the conserved motifs in a manner that structurally mimics one of the active sites of the homotrimeric enzymes. preprints.orgnih.gov

dUTPase FamilyKey Features of Active Site Formation
HomotrimericThree active sites at subunit interfaces. Each site formed by five conserved motifs (I-V) contributed by all three subunits. nih.govresearchgate.net
HomodimericTwo active sites at the dimer interface. Each site formed by five distinct conserved motifs, with four from one subunit and one from the other. preprints.org
MonomericOne active site formed by the folding of a single polypeptide chain into domains. The site is composed of the same five motifs as trimers, but in a rearranged order (III, I, II, IV, V). mdpi.comnih.gov

The catalytic process of dUTPase involves significant conformational changes. A key dynamic feature, particularly in homotrimeric dUTPases, is the flexibility of the C-terminal arm, which contains the highly conserved Motif V. researchgate.net In the absence of a substrate (apo state), this C-terminal segment is often disordered and not visible in crystal structures. nih.gov However, upon substrate binding, this arm undergoes a conformational rearrangement, folding over the active site to act as a "lid". nih.gov This closure shields the bound dUTP from the solvent and completes the active site, positioning key residues for catalysis. nih.gov

The hydrolysis of dUTP by dUTPase proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgnih.gov The reaction is initiated by an in-line nucleophilic attack on the α-phosphate of dUTP by a water molecule. acs.orgnih.gov This catalytic water molecule is activated by a conserved aspartate residue. preprints.org The catalysis is dependent on a divalent metal ion, preferably Mg²⁺, which coordinates with the phosphate (B84403) chain of the substrate, facilitating the proper orientation for the nucleophilic attack. researchgate.netacs.org

Substrate Specificity and Recognition Mechanisms

dUTPases exhibit an exceptionally high degree of specificity for their substrate, dUTP, and are able to effectively discriminate against other structurally similar nucleotides such as dCTP, dTTP, and UTP. researchgate.net This exquisite selectivity is crucial to prevent the wasteful hydrolysis of other essential nucleotides. nih.gov The mechanism of substrate recognition involves a combination of steric exclusion and specific hydrogen bonding patterns. nih.gov

A key structural element for uracil (B121893) recognition in homotrimeric dUTPases is a tight β-hairpin formed by residues within Motif III. asm.orgnih.gov The uracil base fits snugly into this pocket, where it forms hydrogen bonds exclusively with main-chain atoms of the protein backbone. nih.gov This interaction pattern is specific to uracil and cannot be optimally formed with cytosine. nih.gov

The enzyme discriminates against thymine (B56734) (found in dTTP) through steric hindrance; the methyl group at the C5 position of the thymine ring is too bulky to be accommodated within the binding pocket. nih.gov Specificity for the deoxyribose sugar is conferred by a conserved tyrosine residue located at the base of the β-hairpin. asm.orgnih.gov This residue's side chain sterically precludes the 2'-hydroxyl group of a ribose sugar, thus preventing the binding and hydrolysis of ribonucleotides like UTP. nih.gov The phosphate chain is coordinated by conserved residues from multiple motifs and the essential Mg²⁺ ion. preprints.org

Discrimination Between Uracil, Thymine, and Cytosine

The exquisite specificity of dUTPase for its substrate is paramount to its biological function. The enzyme must efficiently hydrolyze dUTP while avoiding the structurally similar canonical nucleotides dTTP and deoxycytidine triphosphate (dCTP), as their hydrolysis would disrupt DNA synthesis. This discrimination is achieved through a sophisticated structural mechanism within the enzyme's active site.

The active site of trimeric dUTPases features a highly conserved β-hairpin structure, contributed by motif III of one of the subunits, which is responsible for recognizing the nucleobase. preprints.orgresearchgate.net This hairpin forms a snug pocket that accommodates the uracil base. The selection against thymine is primarily steric; the methyl group at the C5 position of the thymine ring creates a clash with the protein backbone, preventing its proper binding. researchgate.net

Discrimination against cytosine is achieved through a network of hydrogen bonds. The main-chain atoms of the β-hairpin form specific hydrogen bonds with the uracil base, mimicking the Watson-Crick base pairing with adenine (B156593). researchgate.net These interactions are not favorably formed with cytosine, thus preventing its effective binding and subsequent hydrolysis. This structural arrangement ensures that only uracil-containing deoxynucleotides are processed.

The kinetic parameters of dUTPases from various organisms highlight their remarkable specificity for dUTP over other nucleotides.

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Campylobacter jejunidUTP0.6612.31.86 x 107
Campylobacter jejunidUDP4.7416.63.5 x 106
Leishmania majordUTP2.11492.32 x 107
Leishmania majordUDP62.7651.04 x 106
Plasmodium falciparumdUTP·Mg2+---
Plasmodium falciparumdUTP (EDTA)---
Bacillus subtilisdUTP2--

Data sourced from multiple studies. tandfonline.comnih.govnih.govresearchgate.net

Phosphate Chain Coordination and Magnesium Ion Dependence

The coordination of the triphosphate chain of dUTP within the active site is crucial for catalysis and is intrinsically linked to the enzyme's dependence on divalent metal ions, typically magnesium (Mg2+). preprints.orgresearchgate.net Conserved residues from multiple motifs within the trimeric structure contribute to the binding and proper orientation of the phosphate groups. preprints.orgnih.gov

In trimeric dUTPases, the active site is formed at the interface of the three subunits. researchgate.net Residues from a second subunit interact with the phosphate groups, while a flexible C-terminal tail from the third subunit, containing the conserved motif V, caps (B75204) the active site upon substrate binding. nih.govoup.com This capping motion isolates the reaction from the solvent and correctly positions the γ-phosphate for hydrolysis. preprints.org

The Mg2+ ion plays a critical role in catalysis. It is typically coordinated by water molecules and conserved aspartate residues from motifs I, II, and IV. preprints.org The magnesium ion interacts with the β- and γ-phosphates of dUTP, which helps to stabilize the negative charges and promotes a conformation that is favorable for nucleophilic attack by a water molecule on the α-phosphate. preprints.orgnih.gov While some studies suggest that dUTPase can have minimal activity in the absence of Mg2+, the presence of the divalent cation significantly enhances the catalytic rate, in some cases by several orders of magnitude. nih.govmdpi.com The requirement for Mg2+ is strict, as its absence or replacement with other ions can drastically reduce or abolish enzyme activity. nih.gov

Enzyme SourceConditionKm (μM)kcat (s-1)Effect on Activity
Plasmodium falciparum+ Mg2+---
Plasmodium falciparum+ EDTA--105-fold decrease in kcat, 12-fold increase in Km
Leishmania major+ Mg2+2.1149Optimal activity
Leishmania majorNo Mg2+--Inactive
Campylobacter jejuniIncreasing Mg2+No changeIncreasesVmax increases with Mg2+ concentration

Data compiled from various kinetic studies. tandfonline.comnih.govnih.gov

Protein-Protein Interactions and Allosteric Modulation

Beyond its canonical enzymatic function, dUTPase participates in a range of protein-protein interactions that can modulate its activity and confer non-catalytic roles, highlighting its integration into broader cellular networks.

Interaction with Staphylococcal Repressor Protein StlSaPIBov1

A notable example of protein-protein interaction is the binding of dUTPase to the Staphylococcal repressor protein StlSaPIBov1 (Stl). This interaction is a key regulatory mechanism in the life cycle of Staphylococcus aureus pathogenicity islands (SaPIs). Helper phages can induce the transfer of SaPIs, and this process is initiated by the interaction of a phage-encoded dUTPase with the Stl repressor. oup.com

The binding of dUTPase to Stl leads to the dissociation of the repressor from its DNA binding site, thereby derepressing the expression of proteins required for SaPI mobilization. oup.com This interaction is highly specific and results in the potent inhibition of the dUTPase enzymatic activity. oup.comresearchgate.net The presence of the substrate dUTP can, in turn, prevent the binding of Stl to dUTPase, suggesting a competitive mechanism where the nucleotide state of the enzyme dictates its protein-binding capabilities. oup.com

Interacting ProteinsBinding Affinity (Ki)Effect on dUTPase ActivityEffect on Stl Activity
Human dUTPase + StlSaPIBov16.7 ± 2.4 nMSignificant reductionAbolishes DNA binding
E. coli dUTPase (Q93H mutant) + StlSaPIBov14.83 ± 3.46 nMInhibition-
E. coli dUTPase (Q93R mutant) + StlSaPIBov15.90 ± 0.73 nMInhibition-

Quantitative data on the inhibitory interaction between dUTPase and Stl. researchgate.netsemanticscholar.org

Non-catalytic Functions of dUTPases

There is a growing body of evidence suggesting that dUTPases possess non-catalytic or "moonlighting" functions that are independent of their enzymatic activity. nih.govpreprints.orgmdpi.com In this context, dUTP may act as a signaling molecule, where its binding to dUTPase induces conformational changes that facilitate new protein-protein interactions or allosteric regulation of other cellular processes. preprints.orgoup.complos.org

For instance, some viral dUTPases are implicated in modulating the host immune response and are involved in cellular signaling pathways. nih.govmdpi.com The Epstein-Barr virus (EBV)-encoded dUTPase, for example, may function as an intercellular signaling molecule. nih.gov Furthermore, the association of the human endogenous retrovirus K (HERV-K) dUTPase with psoriasis points to its involvement in cellular signaling processes unrelated to its catalytic function. nih.gov These non-catalytic roles are often linked to specific structural features or domains that have evolved in certain dUTPase variants. The complete knockout of the dut gene is lethal in many organisms, even when the organism expresses a catalytically inactive dUTPase, further supporting the existence of essential non-enzymatic functions. mdpi.com

Other Enzymes Affecting Deoxyuridine Triphosphate Metabolism

The cellular pool of dUTP is not solely controlled by dUTPase. A network of other enzymes contributes to its synthesis and the production of related metabolites, thereby indirectly influencing the flux of uracil into and out of the DNA precursor pool.

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs) by reducing the corresponding ribonucleoside diphosphates (NDPs). core.ac.uk Specifically, RNR catalyzes the conversion of uridine (B1682114) diphosphate (UDP) to deoxyuridine diphosphate (dUDP). dUDP is then phosphorylated to dUTP, which is the direct substrate for dUTPase. The activity of RNR is tightly regulated allosterically to maintain a balanced supply of dNTPs for DNA synthesis.

Thymidylate Synthase (TS) is a crucial enzyme in the final step of dTTP synthesis. It catalyzes the reductive methylation of dUMP (the product of dUTPase activity) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the methyl donor. aacrjournals.orgnih.gov By consuming dUMP, thymidylate synthase pulls the equilibrium of the dUTPase reaction forward, further contributing to the reduction of the dUTP pool.

dCMP Deaminase catalyzes the deamination of deoxycytidine monophosphate (dCMP) to dUMP. oup.com This provides an alternative pathway for the synthesis of dUMP, bypassing the need for dUTP as an intermediate. The activity of dCMP deaminase is allosterically regulated, often activated by dCTP and inhibited by dTTP, allowing for fine-tuned control of pyrimidine (B1678525) nucleotide biosynthesis. oup.comresearchgate.net Some viral and bacterial dCMP deaminases have been found to also possess dCTP deaminase activity, directly producing dUTP from dCTP. pnas.org

dCTP Pyrophosphatase 1 (DCTPP1) is a "house-cleaning" enzyme that hydrolyzes dCTP to dCMP and pyrophosphate. genecards.orgportlandpress.com It exhibits a strong preference for dCTP and its analogs. portlandpress.comuniprot.org While not its primary substrate, DCTPP1 can also hydrolyze dUTP, albeit with lower efficiency compared to dCTP. portlandpress.comuniprot.org By controlling the levels of dCTP, DCTPP1 can indirectly influence the dUTP pool, as dCTP can be deaminated to form dUTP.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Ribonucleotide Reductase (E. coli)UDP---
Thymidylate Synthase (L. casei)dUMP---
Thymidylate Synthase (Human)dUMP1.19 - 4.94--
dCMP Deaminase (Rice)dCMP---
dCMP Deaminase (Spleen)5-AZA-dCMP100--
DCTPP1 (Human)dCTP47.635.691.19 x 105
DCTPP1 (Human)dUTP75.9-1.7 x 104
DCTPP1 (Mouse)dCTP44--
DCTPP1 (Mouse)dUTP--Low activity

Kinetic parameters for enzymes involved in dUTP metabolism, highlighting their substrate preferences and efficiencies. nih.govoup.compnas.orgoregonstate.eduacs.orgportlandpress.comuniprot.org

Deoxyuridine Triphosphate and Genomic Integrity

Uracil (B121893) Incorporation into Deoxyribonucleic Acid (DNA)

The presence of uracil in DNA is a non-canonical event that primarily arises from two sources: the deamination of cytosine and the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) during DNA synthesis. nih.govnih.gov While cytosine deamination is a spontaneous chemical alteration, the incorporation of dUTP is a biological error mediated by DNA polymerases. The cell employs sophisticated mechanisms to minimize this misincorporation, but under certain conditions, significant amounts of uracil can be integrated into the genome, threatening its integrity.

Mechanisms of Deoxyuridine Triphosphate Misincorporation by DNA Polymerases

The misincorporation of dUTP by DNA polymerases is fundamentally due to the structural similarity between uracil and thymine (B56734). Most DNA polymerases, particularly replicative ones, exhibit a limited ability to distinguish between dUTP and the canonical dTTP. nih.gov The primary determinant for nucleotide selection by a polymerase is the geometry of its active site, which favors the formation of correct Watson-Crick base pairs. neb.com Since both uracil and thymine pair with adenine (B156593), dUTP can fit into the polymerase active site when adenine is the template base.

The fidelity of DNA polymerases relies on a multi-step process:

Initial Nucleotide Selection: The polymerase active site geometry promotes the binding of the correct incoming nucleotide. An incorrect nucleotide, like dUTP, may bind, but its positioning can be suboptimal, slowing the rate of incorporation. neb.com

Proofreading: Many high-fidelity DNA polymerases possess a 3'→5' exonuclease activity. researchgate.net If a mispaired base is incorporated, the resulting distortion in the DNA duplex can cause the polymerase to stall. This pause allows the growing DNA strand to be shifted into the exonuclease domain, where the incorrect nucleotide is excised. neb.com

However, since dUTP forms a standard U:A base pair, it does not create a significant distortion that would robustly trigger the proofreading mechanism. Consequently, the primary defense against uracil incorporation is not the polymerase's selectivity but the cell's ability to maintain a very low concentration of dUTP relative to dTTP. nih.gov Y-family polymerases, which have a more open and less constrained active site, are generally less faithful and can more readily incorporate non-canonical nucleotides, although the dUTP/dTTP ratio remains the critical factor. acs.org

Impact of Deoxyuridine Triphosphate/Deoxythymidine Triphosphate Ratio on Uracil Content in DNA

The ratio of intracellular deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP) is the single most critical factor determining the rate of uracil incorporation into DNA. nih.govoup.com Because DNA polymerases cannot effectively discriminate between the two substrates, the rate of uracil incorporation is directly proportional to the dUTP/dTTP ratio. nih.gov

Cells have evolved a key enzyme, dUTP pyrophosphatase (dUTPase) , to maintain a low dUTP/dTTP ratio. dUTPase serves a dual function:

It hydrolyzes dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate, effectively sanitizing the nucleotide pool of dUTP. nih.govoncotarget.com

It provides the dUMP precursor necessary for the synthesis of dTMP, which is then phosphorylated to create dTTP. nih.gov

Any condition that elevates the dUTP/dTTP ratio will lead to increased uracil content in the DNA. oup.com Such conditions include:

Inhibition of Thymidylate Synthase: Chemotherapeutic agents like 5-fluorouracil (B62378) or methotrexate (B535133) inhibit this enzyme, leading to a depletion of dTTP and a buildup of dUMP, which gets phosphorylated to dUTP. biorxiv.orgelifesciences.org

Folate Deficiency: Folate is essential for the thymidylate synthase reaction. Its deficiency leads to an accumulation of dUTP. biorxiv.org

Inactivation of dUTPase: Genetic mutations or inhibition of dUTPase leads to a dramatic increase in the cellular dUTP pool. nih.govnih.gov

Table 1: Factors Influencing the dUTP/dTTP Ratio and Uracil Incorporation

FactorEffect on dUTP/dTTP RatioConsequence for DNAAssociated Conditions/Agents
dUTPase ActivityDecreasesPrevents uracil incorporationNormal cellular function
Thymidylate Synthase InhibitionIncreasesPromotes massive uracil incorporation5-Fluorouracil, Methotrexate, Pemetrexed oncotarget.comportlandpress.com
Folate DeficiencyIncreasesIncreases uracil incorporation biorxiv.orgNutritional deficiency
High Transcriptional ActivityIncreases (locally)Increases uracil incorporation in active genes biorxiv.orgnih.govGene activation

Relationship between Transcription and Deoxyuridine Triphosphate Incorporation into Genomic DNA

Research has uncovered a direct link between high levels of gene transcription and an increased rate of dUTP incorporation into the transcribed DNA regions. nih.govnih.gov Studies in yeast have demonstrated that highly transcribed genes accumulate more uracil-derived mutations and apurinic/apyrimidinic (AP) sites, which are the products of uracil repair. nih.govnih.gov

The proposed mechanism suggests that the high demand for ribonucleotides, particularly UTP, to sustain robust transcription may locally alter the deoxynucleotide pools available for DNA synthesis. nih.gov This could lead to a localized increase in the dUTP:dTTP ratio in the vicinity of actively transcribed genes. nih.gov This elevated local ratio would then result in more frequent misincorporation of dUTP by DNA polymerases during either replicative or repair-associated DNA synthesis in that specific genomic region. biorxiv.orgplos.org This finding reveals an unexpected link between the metabolic demands of transcription and the fidelity of DNA maintenance, suggesting a compartmentalization of nucleotide pools within the cell. nih.govnih.gov

DNA Damage and Repair Mechanisms Associated with Uracil in DNA

The presence of uracil in DNA is recognized by the cell as an error that must be corrected to prevent mutations and maintain genomic stability. This correction is primarily handled by the Base Excision Repair (BER) pathway, which is initiated by a specialized enzyme that specifically recognizes and removes the uracil base.

Uracil-DNA Glycosylase (UNG) Mediated Excision

The first step in repairing uracil in DNA is its recognition and removal by a Uracil-DNA Glycosylase (UNG) . wikipedia.orgoup.com UNG is a highly efficient and specific enzyme that scans the DNA for uracil residues. oup.com Upon locating a uracil, it cleaves the N-glycosidic bond that links the uracil base to the deoxyribose sugar of the DNA backbone. wikipedia.orguniprot.org

This action releases the free uracil base and leaves behind an apurinic/apyrimidinic (AP) site —a position in the DNA that has a sugar-phosphate backbone but lacks a base. oup.comuniprot.org In humans, there are two major isoforms of UNG: UNG1, which is located in the mitochondria, and UNG2, which is found in the nucleus. nih.gov UNG2 is responsible for removing uracil from the nuclear genome and is often found associated with replication forks to correct dUTP misincorporation events as they occur. nih.govuniprot.org The enzyme is highly effective, capable of repairing hundreds to thousands of uracil lesions per cell each day. wikipedia.org

Base Excision Repair (BER) Pathway Activation and Consequences

The creation of an AP site by UNG is a critical intermediate that triggers the rest of the Base Excision Repair (BER) pathway. nih.govfrontiersin.org The subsequent steps are carried out by a series of enzymes:

AP Site Incision: An AP endonuclease (primarily APE1 in humans) recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site. oup.compnas.org This creates a nick in the DNA with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRp) residue.

Gap Filling and dRp Removal: A DNA polymerase (typically DNA polymerase β for short-patch repair) binds to the nick. It adds a single correct nucleotide (a C opposite a G, or a T opposite an A) using the intact strand as a template. The same polymerase then uses its dRp-lyase activity to remove the 5'-dRp residue. nih.gov

Ligation: Finally, DNA ligase seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand. nih.gov

While BER is typically a high-fidelity repair process, its constant activation can have deleterious consequences. If the dUTP/dTTP ratio is high, the DNA polymerase may re-insert another dUTP during the repair synthesis step. This leads to a "futile cycle" of uracil incorporation and excision, which can result in the accumulation of persistent AP sites and single-strand breaks. nih.govoup.com If two such breaks occur in close proximity on opposite strands, they can be converted into a highly toxic double-strand break, leading to chromosome instability and cell death. nih.govnih.gov

Table 2: Key Enzymes in Uracil Repair and their Functions

EnzymeFunction in Uracil Repair PathwayStep
Uracil-DNA Glycosylase (UNG)Recognizes and excises the uracil base by cleaving the N-glycosidic bond. wikipedia.orgoup.com1. Initiation of BER
AP Endonuclease (APE1)Cuts the DNA backbone at the resulting AP site. oup.compnas.org2. AP Site Processing
DNA Polymerase (e.g., Pol β)Inserts the correct nucleotide and removes the baseless sugar residue. nih.gov3. DNA Synthesis/Gap Filling
DNA LigaseSeals the final nick in the DNA backbone to complete the repair. nih.gov4. Ligation

Futile Repair Cycles and DNA Fragmentation

Elevated intracellular levels of deoxyuridine triphosphate (dUTP) in relation to deoxythymidine triphosphate (dTTP) create a state of metabolic imbalance that directly compromises genomic integrity. DNA polymerases, the enzymes responsible for synthesizing DNA, cannot effectively distinguish between dUTP and dTTP during replication. oup.comscienceinschool.org Consequently, an increased dUTP/dTTP ratio leads to the frequent misincorporation of uracil into the DNA strand in place of thymine. oup.comscienceinschool.org

The cell possesses a primary defense mechanism against uracil in DNA: the base excision repair (BER) pathway. oncotarget.com This pathway is initiated by the enzyme uracil-DNA glycosylase (UDG), which recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site. scispace.comoup.com However, when the underlying dUTP pool remains high, the subsequent repair synthesis may once again incorporate uracil at the same site. scienceinschool.orgscispace.com This recurring process of uracil misincorporation and excision is termed a "futile repair cycle". oup.comscispace.com

These futile cycles are not benign; they are a significant source of DNA damage. The repeated enzymatic removal of uracil and the creation of AP sites can lead to the formation of single-strand breaks (SSBs) as repair intermediates. oup.com When these repair attempts occur in close proximity on opposite DNA strands, they can escalate to the formation of highly cytotoxic double-strand breaks (DSBs). scienceinschool.orgoup.com This process ultimately results in extensive DNA fragmentation, overwhelming the cell's repair capacity and leading to a loss of clonogenic survival. scienceinschool.orgscispace.com Studies in Saccharomyces cerevisiae have demonstrated that a high dUTP/dTTP ratio, resulting from genetic defects like the inactivation of folylpolyglutamate synthetase (Met7), promotes uracil incorporation and subsequent futile repair cycles that compromise both nuclear and mitochondrial DNA integrity. oup.com

Key ProcessEnzyme/FactorConsequence
Uracil MisincorporationDNA PolymeraseUracil replaces Thymine in DNA
Uracil ExcisionUracil-DNA Glycosylase (UDG)Creation of Abasic (AP) sites
Repetitive RepairDNA Polymerase, UDGFutile repair cycles
DNA Damage-Single and Double-Strand Breaks, DNA Fragmentation

Replication Stress and Fork Dynamics

The balance of the deoxyribonucleoside triphosphate (dNTP) pool is critical for the smooth progression of DNA replication forks. Perturbations in this pool, including an elevated dUTP/dTTP ratio, are a direct source of replication stress. nih.govbiologists.com Replication stress is a broad term for the slowing or stalling of replication fork progression, which can lead to incomplete DNA replication and genomic instability. nih.gov

When thymidylate synthase (TS) is inhibited, either pharmacologically or through other cellular processes, dTTP levels become exhausted. This leads to a significant increase in the dUTP/dTTP ratio, resulting in the misincorporation of dUTP into newly synthesized DNA. nih.gov The subsequent attempt by the BER pathway to remove these uracil residues creates repair-induced abasic sites and single-strand breaks. nih.gov The presence of these lesions and the ongoing repair activity can physically impede the advancement of the replication machinery, causing replication forks to slow down or stall completely. nih.govresearchgate.net This situation is exacerbated as the uncoupling of helicase and polymerase activities at the stalled fork can generate long stretches of single-stranded DNA (ssDNA), which are themselves a signal for replication stress. reactome.org

Single and Double Strand Breaks

A primary and severe consequence of elevated dUTP levels is the generation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the genome. oup.com These breaks are not typically a direct result of uracil's presence in the DNA but are byproducts of the cell's attempt to repair the lesion.

The process begins when uracil-DNA glycosylase (UDG) initiates BER by removing the uracil base. scispace.com This leaves an abasic (AP) site, which is then recognized by an AP endonuclease that cleaves the phosphodiester backbone, creating a SSB. oup.com In a scenario of a balanced dNTP pool, this SSB is efficiently repaired. However, under conditions of a high dUTP/dTTP ratio, the repetitive and futile cycles of uracil incorporation and excision lead to an accumulation of these SSB intermediates. oup.comscienceinschool.org

The generation of DSBs, which are particularly cytotoxic lesions, can occur through several mechanisms related to uracil in DNA. springernature.com If two uracil excision events happen in close succession on opposing DNA strands, the two resulting SSBs can be converted into a DSB. oup.com Research in Escherichia coli has shown that when two uracil residues are positioned within approximately seven base pairs of each other on opposite strands, the repair process initiated by UDG inevitably leads to a DSB. oup.com Furthermore, the persistence of SSBs can cause replication forks to collapse, which is another major route to DSB formation. nih.gov The formation of these DSBs is a critical determinant of cytotoxicity, as unrepaired or misrepaired DSBs can lead to apoptosis or gross chromosomal rearrangements. aacrjournals.org

Type of BreakInitiating EventMechanism
Single-Strand Break (SSB)Uracil excision by UDGAP endonuclease cleaves the phosphodiester backbone at the abasic site. oup.com
Double-Strand Break (DSB)Closely opposed uracil lesionsTwo nearby SSBs on opposite strands are generated during futile repair, creating a DSB. oup.com
Double-Strand Break (DSB)Replication Fork CollapseA replication fork encountering an unrepaired SSB can collapse, leading to a DSB. nih.gov

Consequences of Aberrant Deoxyuridine Triphosphate Levels and Uracil in DNA on Genome Stability

Elevated Mutation Rates and Mutagenesis

The presence of uracil in DNA, stemming from aberrant dUTP levels, is a significant source of mutagenesis. nih.govbiologists.com While the incorporation of dUTP opposite adenine (A) is not in itself mutagenic, as it mimics a T:A pair, the process of its removal and the cellular conditions that lead to its incorporation can be highly mutagenic. pnas.org

One major pathway to mutation arises from the spontaneous deamination of cytosine to uracil, creating a U:G mismatch. If this is not repaired before the next round of DNA replication, it will result in a C-to-T transition mutation, one of the most common types of spontaneous mutations observed in living organisms. pnas.org

Furthermore, the futile repair cycles initiated by uracil excision can themselves be error-prone. The DNA synthesis that occurs to fill the gap left by the excised uracil can be a source of errors, especially under conditions of cellular stress. plos.org Studies in Saccharomyces cerevisiae have shown a direct link between high levels of transcription and increased uracil-associated mutations, suggesting that the process of transcription-coupled repair or the altered DNA structures during transcription provide opportunities for dUTP incorporation and subsequent mutagenesis. plos.orgnih.gov Research has also shown that imbalances in the dNTP pool, including elevated dUTP, can lead to a hypermutator phenotype by increasing the error rate of DNA polymerases. biologists.com For instance, in yeast, a high dUTP/dTTP ratio resulting from the absence of the Met7 gene leads to elevated mutation rates. oup.com

Chromosomal Instability and Rearrangements

Beyond point mutations, the accumulation of uracil in DNA and the subsequent repair attempts are a major driver of chromosomal instability (CIN), which encompasses changes in chromosome number and structure. nih.govembopress.org The generation of DNA double-strand breaks (DSBs) is a key intermediate in this process. oup.com DSBs are among the most dangerous DNA lesions, and their improper repair can lead to gross chromosomal rearrangements such as deletions, duplications, and translocations. nih.gov

The futile repair cycles associated with high dUTP levels can generate numerous DSBs, overwhelming the cell's high-fidelity repair pathways like homologous recombination. oup.com When the cell attempts to repair these breaks through more error-prone pathways like non-homologous end joining (NHEJ), chromosomal rearrangements can occur. biorxiv.org Studies in yeast deficient in Met7 showed that the accumulation of dUTP and subsequent uracil incorporation led to not only increased mutation rates but also to gross chromosomal rearrangements. oup.com This highlights the direct link between dUTP metabolism and the maintenance of large-scale genome architecture. The replication stress induced by dNTP pool imbalances further contributes to CIN by causing replication fork collapse, which generates DSBs and promotes genomic rearrangements. nih.gov

Cell Cycle Perturbations and Checkpoint Activation

The cellular machinery is equipped with surveillance systems, known as cell cycle checkpoints, that detect DNA damage and halt cell cycle progression to allow time for repair. frontiersin.org The presence of uracil in DNA and the resulting DNA strand breaks are potent triggers for the activation of these checkpoints. nih.govbiologists.com

The DNA damage response (DDR) is a network of signaling pathways that senses DNA lesions and initiates a response. biologists.com Key sensor kinases, such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM- and Rad3-related), are recruited to sites of DSBs and stalled replication forks, respectively. plos.orgfrontiersin.org Activation of these kinases leads to a signaling cascade that phosphorylates downstream effector proteins, such as the checkpoint kinases Chk1 and Chk2. frontiersin.org

This checkpoint activation has several consequences for cell cycle progression. It can trigger an arrest in the G1, S, or G2/M phases of the cell cycle, preventing the cell from replicating damaged DNA or segregating broken chromosomes. frontiersin.org For example, treatment of cells with agents that increase dUTP incorporation can lead to an S-phase arrest or a G2/M arrest, mediated by the checkpoint machinery. aacrjournals.org In yeast, a constitutively active DNA damage checkpoint is observed in mutants with high dUTP levels. oup.com Similarly, studies in human cells have shown that dNTP pool perturbations lead to the activation of the DDR, disturbances in cell cycle progression, and an increase in DNA damage markers. nih.govbiologists.com This checkpoint-mediated cell cycle arrest is a crucial pro-survival response, but if the damage is too extensive and cannot be repaired, it can ultimately lead to senescence or programmed cell death (apoptosis). researchgate.net

Cellular Viability and Thymineless Death Phenomena

Thymineless death is a phenomenon observed in prokaryotic and eukaryotic cells, characterized by the loss of cell viability when the synthesis of deoxythymidine triphosphate (dTTP) is inhibited. annualreviews.orgbenthamscience.com This process is critically linked to the intracellular concentration of deoxyuridine triphosphate (dUTP). When thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), is inhibited, the cellular pool of dUTP increases significantly. annualreviews.orgnih.gov This elevated dUTP/dTTP ratio leads to the misincorporation of uracil into DNA by DNA polymerases. benthamscience.combiostruct.org

The subsequent attempt by the cell to repair this uracil-containing DNA initiates a futile cycle of excision and repair. biostruct.org Uracil-DNA glycosylases remove the uracil base, creating an abasic (AP) site. nih.gov This triggers the base excision repair (BER) pathway, which can lead to DNA single-strand and double-strand breaks. biostruct.orgresearchgate.net The accumulation of these DNA strand breaks is a key factor contributing to the loss of cellular viability and eventual cell death. nih.govbiostruct.org

The time course of thymineless death typically involves a lag phase, where there is little to no decrease in viable cell count, followed by an exponential decline. annualreviews.org The duration of the lag period and the rate of cell death can be influenced by the size of the endogenous dTTP pools at the onset of thymine starvation. annualreviews.org

Table 1: Key Factors in Thymineless Death

FactorRole in Thymineless DeathSupporting Evidence
Inhibition of Thymidylate Synthase Blocks the conversion of dUMP to dTMP, leading to a depletion of dTTP and an accumulation of dUTP. annualreviews.orgnih.govTreatment of cells with thymidylate synthase inhibitors like 5-fluorouracil (5-FU) or CB3717 induces thymineless death. nih.govcollectionscanada.gc.ca
Increased dUTP/dTTP Ratio A high dUTP/dTTP ratio promotes the misincorporation of uracil into DNA in place of thymine. benthamscience.comDirect measurement shows a large increase in intracellular dUTP pools following treatment with thymidylate synthase inhibitors. nih.gov
Uracil Misincorporation into DNA DNA polymerases incorporate dUTP into the replicating DNA strand. biostruct.orgIncreased levels of uracil are detected in the genomic DNA of cells undergoing thymineless death. nih.gov
DNA Repair Activation & DNA Damage The base excision repair pathway is activated to remove uracil, leading to the formation of DNA strand breaks. biostruct.orgnih.govAccumulation of DNA strand breaks is observed in cells exposed to conditions that induce thymineless death. nih.gov

Role of dUTPase in Genomic Integrity Maintenance

Deoxyuridine triphosphatase (dUTPase) plays a crucial, dual role in maintaining the integrity of the genome. biostruct.org Its primary function is to hydrolyze dUTP into dUMP and pyrophosphate. mdpi.com This enzymatic activity serves two critical purposes: it minimizes the intracellular concentration of dUTP, thereby preventing its incorporation into DNA, and it provides the dUMP precursor necessary for the de novo synthesis of dTTP. biostruct.orgresearchgate.net

By maintaining a low cellular dUTP/dTTP ratio, dUTPase acts as a key guardian of the genome, preventing uracil-DNA from forming during replication. biostruct.orgresearchgate.net The presence of uracil in DNA can be mutagenic and cytotoxic if not properly managed. nih.gov

The essential nature of dUTPase is highlighted by the consequences of its deficiency. In various organisms, from bacteria to eukaryotes, the absence or significant reduction of dUTPase activity leads to increased levels of uracil in the DNA, a higher frequency of mutations, and often, cell death or developmental defects. biostruct.orgnih.govresearchgate.net For instance, in Saccharomyces cerevisiae, a mutant with reduced dUTPase activity exhibits growth delays, cell cycle abnormalities, and a strong spontaneous mutator phenotype. nih.gov Similarly, dUTPase knockout in mice is embryonic lethal, demonstrating its essential role in development. biostruct.org

In some organisms, the detrimental effects of dUTPase deficiency can be partially suppressed by the simultaneous inactivation of uracil-DNA glycosylase (UNG), the enzyme that initiates the repair of uracil in DNA. nih.govresearchgate.net This suggests that it is not the mere presence of uracil in DNA that is lethal, but the subsequent processing by the BER pathway that leads to catastrophic DNA damage. nih.gov

Table 2: Research Findings on dUTPase Function

Organism/SystemExperimental FindingConsequence for Genomic Integrity
Saccharomyces cerevisiae A single amino acid substitution (Gly82Ser) in dUTPase greatly reduces its activity, leading to growth delays and a strong mutator phenotype. nih.govDemonstrates the critical role of dUTPase in preventing spontaneous mutations and maintaining genetic stability. nih.gov
Drosophila melanogaster Silencing of dUTPase increases genomic uracil, leads to DNA strand breaks, and causes developmental defects. researchgate.netHighlights the importance of dUTPase for genome stability during the development of complex organisms. researchgate.net
Mycobacteria Inactivation of dUTPase (Dut) increases the uracil content of DNA and mutation rate, while inactivation of a bifunctional dCTP deaminase/dUTPase (Dcd:dut) perturbs the dTTP/dCTP balance. researchgate.netSuggests a separation of functions, where dUTPase is primarily responsible for preventing DNA uracilation. researchgate.net
Human Cells (A549 Lung Carcinoma) Inhibition of thymidylate synthase with CB3717 leads to a massive accumulation of intracellular dUTP. nih.govIllustrates the significant pressure on dUTPase to manage dUTP pools, especially under conditions of inhibited dTTP synthesis. nih.gov
Mouse Knockout of the Dut gene results in embryonic lethality shortly after implantation. biostruct.orgConfirms that dUTPase is essential for mammalian embryonic development. biostruct.org

Deoxyuridine Triphosphate in Specific Biological Contexts

Viral Deoxyribonucleic Acid Synthesis and Replication

Deoxyuridine triphosphate (dUTP) plays a significant, albeit often detrimental, role in the replication of many DNA viruses. The efficient synthesis of viral genomes requires a carefully balanced supply of deoxynucleoside triphosphates (dNTPs) and mechanisms to prevent the incorporation of unwanted nucleotides like dUTP.

Incorporation of Deoxyuridine Triphosphate by Viral DNA Polymerases

Viral DNA polymerases, the enzymes responsible for synthesizing the viral genome, can mistakenly incorporate dUTP instead of deoxythymidine triphosphate (dTTP) into the nascent DNA strand. baseclick.eu This occurs because dUTP is a natural precursor to dTTP and can accumulate in infected cells. nih.gov DNA polymerases, including those from viruses, often cannot efficiently distinguish between dUTP and dTTP. nih.gov

Research has shown that the DNA polymerases of several herpes simplex viruses (HSV) readily utilize dUTP analogues as substrates for DNA synthesis. microbiologyresearch.orgnih.gov Studies comparing viral DNA polymerases to host cell polymerases, such as human DNA polymerase alpha and beta, have revealed that viral enzymes can incorporate these dUTP analogues more readily. microbiologyresearch.orgnih.gov For example, the DNA polymerase from HSV-2 exhibits a higher affinity for various 5-substituted deoxyuridine triphosphates compared to the host cell's DNA polymerase β. microbiologyresearch.org This propensity for uracil (B121893) misincorporation can lead to mutations and breaks in the viral DNA, compromising genomic integrity. asm.org

Virus-Encoded dUTPases and Their Roles in Viral Replication

To counteract the deleterious effects of dUTP incorporation, many DNA viruses and some retroviruses encode their own deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase. nih.govmicrobiologyresearch.org This viral enzyme plays a crucial role in maintaining the fidelity of viral DNA replication by catalyzing the hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. nih.govresearchgate.net This action serves two primary functions: it prevents the incorporation of dUTP into the viral genome by maintaining a low dUTP/dTTP ratio, and it provides the necessary precursor, dUMP, for the synthesis of dTTP. nih.govnih.gov

The presence of a dUTPase is particularly important for viruses that replicate in non-dividing or terminally differentiated cells, such as macrophages and neurons, where the host cell's own dUTPase activity may be low. nih.govresearchgate.net In these environments, the virus-encoded dUTPase becomes essential for efficient viral replication and maintaining genomic integrity. nih.govresearchgate.net While not always essential for replication in cell cultures where cellular dUTPase levels are sufficient, viral dUTPases are often critical for virulence and replication in vivo. researchgate.netmdpi.com

Many human herpesviruses encode a dUTPase, highlighting its importance across this virus family. These viral dUTPases are typically larger than their human counterparts. nih.govmdpi.com

Table 1: Human Herpesvirus-Encoded dUTPases

Virus NameAbbreviationGene NameProtein Size (amino acids)
Herpes simplex virus type 1HSV-1UL50371
Herpes simplex virus type 2HSV-2UL50369
Varicella-Zoster virusVZVORF8396
Human cytomegalovirusHCMVUL72388
Human herpesvirus-6HHV-6U45376
Human herpesvirus-7HHV-7U45379
Epstein-Barr VirusEBVBLLF3278
Human herpesvirus 8HHV-8ORF54317

This table is generated based on data from reference mdpi.com.

Modulation of Host Innate Immune Response by Viral dUTPases

Beyond their enzymatic function in nucleotide metabolism, several viral dUTPases have been identified as modulators of the host's innate immune system. researchgate.netnih.gov These viral proteins can act as Pathogen-Associated Molecular Patterns (PAMPs), which are recognized by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). nih.gov

Research has demonstrated that dUTPases from several human herpesviruses, including Epstein-Barr virus (EBV), HSV-2, HHV-6A, and HHV-8, can trigger immune signaling pathways. nih.govsemanticscholar.org The EBV-encoded dUTPase, for instance, activates NF-κB signaling through engagement with TLR2. nih.govplos.org This interaction leads to the production of various pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and IL-8. semanticscholar.orgplos.org By acting as intercellular signaling molecules, these viral dUTPases can alter the cellular microenvironment, potentially exacerbating inflammation and contributing to the pathology of virus-associated diseases. semanticscholar.orgplos.org This immunomodulatory function is distinct from the enzyme's role in DNA replication and represents a novel mechanism by which viruses can manipulate host responses. nih.gov

Nucleotide Import into Viral Capsids (e.g., HIV-1)

For retroviruses like Human Immunodeficiency Virus type 1 (HIV-1), reverse transcription of the viral RNA genome into DNA occurs within the confines of the viral capsid after it enters the host cell cytoplasm. plos.orgmdpi.com This process requires a steady supply of dNTPs from the host cell to be imported into the intact capsid. plos.org

The HIV-1 capsid, composed of capsid protein (CA) hexamers and pentamers, is not merely a passive container but a dynamic structure that facilitates this import. mdpi.com The central cavity of the CA hexamer forms a size-selective pore. plos.orgnih.gov This pore is characterized by a ring of six highly conserved, positively charged arginine residues (Arg18), which creates a strong electrostatic potential. nih.gov This positive charge effectively recruits the negatively charged phosphate (B84403) groups of dNTPs, facilitating their passage into the capsid interior. plos.orgnih.gov

The import mechanism is a passive process, and its efficiency can be enhanced by the presence of host cell metabolites like inositol (B14025) hexakisphosphate (IP6). plos.org IP6 binding appears to stabilize the capsid and promote favorable conditions for dNTP translocation. plos.org This elegant mechanism ensures that the reverse transcriptase enzyme within the capsid is fueled with the necessary building blocks, including dUTP (which can be incorporated in the absence of a viral dUTPase), to complete viral DNA synthesis while the genome remains shielded from host cell sensors and nucleases. plos.orgnih.gov

Deoxyuridine Triphosphate in Cancer Biology Research

The metabolism of dNTPs, including dUTP, is a critical area of investigation in cancer biology, as the fidelity of DNA replication and repair is fundamentally linked to the proper balance of these nucleotide building blocks.

Dysregulation of dNTP Pools in Cancer Cells

Cancer cells are characterized by uncontrolled proliferation, which demands a high rate of DNA synthesis and, consequently, an increased supply of dNTPs. nih.govnih.gov This heightened demand often leads to the dysregulation of nucleotide metabolic pathways and imbalances in the cellular dNTP pools. nih.govresearchgate.net Such perturbations are a hallmark of many cancers and can have significant consequences for genome stability. researchgate.netbiologists.com

An imbalanced dNTP pool, such as an elevated ratio of dUTP to dTTP, increases the likelihood of nucleotide misincorporation during DNA replication. nih.govnih.gov While normal cells have tight control mechanisms to maintain dNTP homeostasis, cancer cells often exhibit alterations in the enzymes that regulate dNTP synthesis and degradation. nih.govresearchgate.net For example, the overexpression of the enzyme dUTPase is observed in numerous solid tumors. aacrjournals.org This increased dUTPase activity can help cancer cells cope with potential dUTP accumulation, thereby avoiding the DNA damage that would otherwise be induced by uracil misincorporation. aacrjournals.org Conversely, therapies that inhibit thymidylate synthase, an enzyme crucial for dTTP synthesis, can lead to a massive accumulation of dUTP, causing extensive DNA damage and a form of cell death known as "thymineless death". nih.gov This highlights the critical sensitivity of cancer cells to perturbations in their dNTP pools, a vulnerability that is actively explored in cancer research and therapy. nih.govresearchgate.net

Targeting Deoxyuridine Triphosphate Metabolism in Cancer Research

The metabolism of deoxyuridine triphosphate (dUTP) has emerged as a significant target in oncology research due to its critical role in maintaining DNA integrity, particularly in rapidly proliferating cancer cells. patsnap.com The central enzyme in this metabolic pathway is deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), which performs two vital functions: it hydrolyzes dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate, and it provides dUMP as a substrate for thymidylate synthase (TS) to produce thymidylate, a necessary precursor for DNA synthesis. nih.govnih.gov By efficiently hydrolyzing dUTP, dUTPase prevents the misincorporation of uracil into DNA, a potentially cytotoxic event. patsnap.comnih.gov

Cancer cells, with their high rate of proliferation, are especially vulnerable to disruptions in DNA synthesis and repair. patsnap.com Research has identified dUTPase as a key gatekeeper that protects tumor cells from the genotoxic effects of uracil misincorporation, particularly during treatment with chemotherapeutic agents that inhibit thymidylate synthase. nih.govaacrjournals.org Elevated dUTPase expression has been observed in various cancers and is often associated with resistance to therapies like 5-fluorouracil (B62378) (5-FU). aacrjournals.orgaacrjournals.org This protective role makes dUTPase an attractive therapeutic target. The strategy involves inhibiting dUTPase to intentionally increase intracellular dUTP pools. patsnap.com This elevation, especially when combined with TS inhibitors that simultaneously deplete deoxythymidine triphosphate (dTTP) pools, dramatically increases the dUTP/dTTP ratio. nih.govoncotarget.com As DNA polymerases cannot efficiently distinguish between dUTP and dTTP, this imbalance leads to massive uracil misincorporation into the DNA of cancer cells. nih.govnih.gov

The subsequent attempts by the cell to repair the uracil-laden DNA, primarily through the base excision repair (BER) pathway initiated by uracil-DNA glycosylase (UDG), often result in a futile cycle of repair, leading to DNA strand breaks, genome instability, and ultimately, programmed cell death (apoptosis). nih.govnih.gov This approach aims to selectively induce lethal DNA damage in cancer cells while having a lesser effect on normal, non-dividing cells. patsnap.comnih.gov

Several studies have demonstrated the potential of this strategy. The inhibition of dUTPase has been shown to sensitize various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer, to the cytotoxic effects of fluoropyrimidines and antifolates. nih.govaacrjournals.org This sensitization is directly linked to increased DNA damage and decreased cell viability. nih.gov Consequently, dUTPase inhibitors are being developed as a mechanism-based approach to enhance the efficacy of existing chemotherapies. patsnap.comki.senih.gov For instance, TAS-114 is a novel small molecule inhibitor that targets both dUTPase and dihydropyrimidine (B8664642) dehydrogenase (DPD), the catabolizing enzyme for 5-FU, to improve the therapeutic window of fluoropyrimidine-based treatments. aacrjournals.orgaacrjournals.org

Therapeutic StrategyCancer ModelKey Research FindingReference
dUTPase silencing (RNAi) + FUdR/PemetrexedNon-Small Cell Lung Cancer (NSCLC) cell linesSignificantly sensitized NSCLC cells to TS inhibitors, accompanied by a major expansion of dUTP pools and increased apoptosis. aacrjournals.org
dUTPase inhibition + Fluoropyrimidines/AnthracyclinesTriple-Negative Breast Cancer (TNBC) cell linesdUTPase inhibition sensitized TNBC cells through imbalanced nucleotide pools and increased DNA damage, leading to decreased proliferation and increased cell death. nih.gov
dUTPase inhibition (pharmacological) + 5-FluorouracilCancer cell linesInhibition of dUTPase augmented 5-FU-induced DNA replication defects, S-phase accumulation, DNA damage, and cytotoxicity. nih.govnih.gov
dUTPase inhibition (TAS-114) + Capecitabine/S-1HeLa cells, mouse modelsThe dual dUTPase/DPD inhibitor TAS-114 enhanced the cytotoxicity of fluoropyrimidines, with dUTPase inhibition playing the major role in the enhancement. aacrjournals.orgaacrjournals.org
dUTPase inhibition in DNA repair-defective cellsHeLa cells, DT40 chicken cellsdUTPase inhibition can maximize the antitumor activity of fluoropyrimidines in cancers that are defective in Base Excision Repair (BER) or Homologous Recombination (HR). nih.gov

Interrelationship between dUTPase and Ribonucleotide Reductase in Cancer

The interplay between dUTPase and ribonucleotide reductase (RNR) is a critical factor in maintaining genomic stability, and its dysregulation plays a significant role in cancer progression. uts.edu.aubiologists.com RNR is the rate-limiting enzyme responsible for the de novo synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair. researchgate.netnih.gov The RNR enzyme complex includes a subunit known as RRM2 (or R2), which is often upregulated in malignant tumors to support their high proliferative rate. researchgate.netaacrjournals.org

The functional connection between RNR and dUTPase lies in the dNTP synthesis pathway. RNR reduces uridine (B1682114) diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP), which is then phosphorylated to form dUTP. biologists.comresearchgate.net While this dUTP is a substrate for dUTPase to ultimately produce dTTP, high RNR activity, particularly elevated RRM2 levels, can lead to a surge in dUTP production. uts.edu.auresearchgate.netaacrjournals.org If dUTPase levels are insufficient to hydrolyze this excess dUTP, the cell experiences an imbalanced dNTP pool, leading to increased uracil incorporation into the genome. uts.edu.aubiologists.com

This uracil-mediated genomic stress is a driver of genome instability, a hallmark of cancer. uts.edu.auaacrjournals.org Research has shown that overexpression of RRM2 in non-tumorigenic cells can promote transformation by causing alterations in DNA replication, elevating genomic uracil levels, and inducing DNA breaks. uts.edu.au Conversely, the overexpression of dUTPase can abolish the genome instability induced by high RRM2 levels, highlighting dUTPase's role as a key determinant in this context. uts.edu.au

Enzyme Expression ProfileCancer Type(s)Cellular/Clinical OutcomeReference
Low dUTPase and High RRM2 (R2)Colorectal Cancer, Breast CancerCorrelates with poor overall survival and increased genome stress. Predicts poor prognosis. uts.edu.auaacrjournals.orgresearchgate.net
High RRM2 (R2) overexpressionNon-tumorigenic cellsPromotes transformation, increases replication stress, elevates genomic uracil, and causes DNA breaks at fragile sites. uts.edu.au
High RRM2 (R2) + dUTPase overexpressionNon-tumorigenic and cancer cellsOverexpression of dUTPase abolishes RRM2-induced genome instability and reduces genome stress. uts.edu.auaacrjournals.org
dUTPase knockdown in high RRM2 cellsCancer cell linesIncreases genome instability. aacrjournals.org

Impact of Antifolates and Nucleoside Analogs on Deoxyuridine Triphosphate Levels

Antifolates and nucleoside analogs are cornerstone chemotherapeutic agents that exert their cytotoxic effects by disrupting nucleotide metabolism, which directly impacts the intracellular concentration of deoxyuridine triphosphate. nih.govki.se These drugs primarily target the de novo synthesis of thymidylate, creating a lethal imbalance in the dNTP pools. nih.govoncotarget.com

Antifolates , such as methotrexate (B535133) and pemetrexed, function by inhibiting dihydrofolate reductase (DHFR) and/or thymidylate synthase (TS). oup.comlinkos.czbmrat.org Inhibition of the TS reaction blocks the methylation of dUMP to dTMP, which is the sole de novo pathway for producing thymine (B56734) nucleotides. nih.govoncotarget.com This blockade leads to two critical consequences: a sharp depletion of the dTTP pool and a massive accumulation of the substrate, dUMP. aacrjournals.orgnih.govaacrjournals.org The excess dUMP is then sequentially phosphorylated to dUDP and dUTP, causing a dramatic increase in intracellular dUTP levels. nih.govnih.goviiarjournals.org Studies in human lymphoblasts treated with methotrexate showed that while dTTP levels plummeted, dUTP, which was previously undetectable, became easily measurable, and the dUTP/dTTP ratio increased by several orders of magnitude. nih.gov This high dUTP/dTTP ratio forces the misincorporation of uracil into DNA during replication, triggering futile repair cycles and DNA damage, a process known as "thymineless death". oup.comlinkos.cz

Nucleoside analogs , particularly fluoropyrimidines like 5-fluorouracil (5-FU) and its deoxyribonucleoside form, fluorodeoxyuridine (FUdR), function similarly but through a more direct mechanism. nih.govnih.gov 5-FU is metabolized within the cell to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP). mdpi.com FdUMP forms a stable inhibitory complex with TS, effectively shutting down dTMP production. nih.govoncotarget.com This leads to the same outcome as antifolate treatment: dUMP and, consequently, dUTP pools expand significantly while dTTP pools are depleted. aacrjournals.orgaacrjournals.org Furthermore, 5-FU can also be metabolized to fluorodeoxyuridine triphosphate (FdUTP), which, along with dUTP, is misincorporated into DNA, exacerbating the DNA damage. aacrjournals.orgnih.govmdpi.com The cytotoxicity of these agents is therefore strongly correlated with the cell's failure to control dUTP accumulation. aacrjournals.org Cancer cells with higher intrinsic dUTPase activity are often more resistant to these drugs, as they can better manage the dUTP surge and prevent its incorporation into DNA. aacrjournals.orgaacrjournals.org

Drug ClassSpecific Agent(s)Mechanism of ActionEffect on Nucleotide PoolsReference
AntifolatesMethotrexateInhibits dihydrofolate reductase (DHFR), leading to secondary inhibition of thymidylate synthase (TS).↓ dTTP, ↑ dUMP, ↑ dUTP. The dUTP/dTTP ratio increases from ≤10-5 to ~0.2. linkos.czbmrat.orgnih.gov
Pemetrexed, RaltitrexedInhibit thymidylate synthase (TS) directly.↓ dTTP, ↑ dUTP. Sensitizes cells to dUTPase inhibition. aacrjournals.orgnih.govbmrat.org
Nucleoside Analogs (Fluoropyrimidines)5-Fluorouracil (5-FU)Metabolite (FdUMP) inhibits thymidylate synthase (TS). Metabolized to FdUTP.↓ dTTP, ↑ dUMP, ↑ dUTP, ↑ FdUTP. Leads to misincorporation of both uracil and 5-FU into DNA. aacrjournals.orgnih.govnih.govmdpi.com
Fluorodeoxyuridine (FUdR)Directly inhibits thymidylate synthase (TS).Significant accumulation of dUTP (e.g., 904 pmol/107 cells in sensitive HT29 cells vs. 20 pmol in resistant SW620 cells). aacrjournals.orgaacrjournals.org

Advanced Methodologies and Research Applications Involving Deoxyuridine Triphosphate

Nucleotide Quantification and Analysis

The precise measurement of intracellular deoxynucleoside triphosphate (dNTP) pools, including dUTP, is fundamental to understanding cellular processes such as DNA replication and repair. nih.govhelsinki.firesearchgate.net Imbalances in dNTP concentrations can lead to genomic instability and are implicated in various diseases. nih.govresearchgate.net

Methods for Measuring Deoxyuridine Triphosphate Levels

Various methods have been developed to quantify dNTPs, each with its own advantages and limitations. Traditional methods often involve the extraction of nucleotides from cell samples, followed by analytical techniques to separate and quantify the individual dNTPs.

One established approach involves the use of high-performance liquid chromatography (HPLC). For instance, a liquid chromatography-mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of intracellular NTPs and dNTPs. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection of dNTPs at low concentrations. nih.gov The process typically involves cell lysis, extraction of nucleotides, and subsequent analysis by LC-MS/MS. researchgate.net

Another method relies on enzymatic assays. A modified DNA polymerase assay can be used to measure dUTP and dTTP levels in cell extracts. nih.gov This method is particularly useful for studying the effects of drugs that target thymidylate synthase, an enzyme involved in dTTP synthesis, which can lead to an accumulation of dUTP.

A more recent development is a fluorescence-based assay for the rapid detection and quantification of cellular dNTPs. nih.gov This assay utilizes a Taq DNA polymerase-mediated hydrolysis of a dual-quenched fluorescent-labeled probe, providing excellent linearity and sensitivity. nih.gov The limits of detection and quantification for all dNTPs, including dUTP, are in the low picomole range. nih.gov

Here is a comparison of different methods for measuring dUTP levels:

MethodPrincipleAdvantagesDisadvantages
HPLC / LC-MS/MS Chromatographic separation followed by mass spectrometric detection. researchgate.netnih.govHigh sensitivity, high specificity, can measure multiple NTPs and dNTPs simultaneously. researchgate.netnih.govRequires specialized equipment, can be complex and time-consuming.
Enzymatic Assay Utilizes the specificity of a DNA polymerase to incorporate the target dNTP. nih.govRelatively simple, can be adapted for specific dNTPs.May have lower sensitivity than LC-MS/MS, potential for interference from other nucleotides.
Fluorescence-based Assay dNTP-dependent hydrolysis of a fluorescent probe by DNA polymerase. nih.govRapid, high-throughput potential, excellent linearity and sensitivity. nih.govRequires specific fluorescent probes and a real-time PCR system.

Quantitative Assays for Deoxynucleoside Triphosphate Pools

Accurate quantification of the entire deoxynucleoside triphosphate (dNTP) pool is critical for studying DNA metabolism. helsinki.firesearchgate.net A widely used technique for this is the polymerase-based assay, which has undergone several modifications to improve its accuracy and efficiency. helsinki.finih.govbiorxiv.org

The fundamental principle of this assay is the use of a specific DNA polymerase and a synthetic oligonucleotide template-primer. The dNTP to be quantified is the limiting nucleotide in the reaction, while the other three dNTPs are provided in excess. A radioactively labeled dNTP is also included, and its incorporation into the newly synthesized DNA is proportional to the amount of the limiting dNTP present in the sample. helsinki.finih.gov

A significant advancement in this methodology is the development of a solid-phase assay. nih.govresearchgate.netnih.gov In this format, a biotinylated template oligonucleotide is immobilized onto a streptavidin-coated multi-well plate. researchgate.net This modification streamlines the process by simplifying the separation of the newly synthesized DNA from the reaction mixture, making it more suitable for larger-scale measurements. nih.govresearchgate.net

The steps involved in the solid-phase quantitative assay for dNTP pools are as follows:

dNTP Isolation: dNTPs are extracted from cells, typically using a cold methanol (B129727) solution. nih.gov

Affinity Capture of Oligonucleotides: A specific biotinylated template oligonucleotide for each dNTP to be measured is bound to a streptavidin-coated plate. nih.gov

Polymerase Reaction: The cell extract containing the dNTPs is added to the wells along with a reaction mixture containing a thermostable DNA polymerase, a radioactively labeled dNTP, and the other three non-radioactive dNTPs in excess.

Washing and Elution: Unincorporated nucleotides are washed away, and the newly synthesized, radioactively labeled DNA strand is eluted. researchgate.net

Quantification: The amount of radioactivity in the eluted DNA is measured using scintillation counting and compared to a standard curve generated with known concentrations of the dNTP. nih.gov

This solid-phase method has been shown to be robust and reproducible, providing accurate measurements of dNTP concentrations in various cell lines. researchgate.net

Applications in Molecular Biology Techniques

The unique properties of dUTP make it a valuable reagent in a variety of molecular biology techniques, particularly those involving the polymerase chain reaction (PCR) and next-generation sequencing.

Polymerase Chain Reaction (PCR) Applications

One of the most common applications of dUTP in PCR is as a substitute for deoxythymidine triphosphate (dTTP) to prevent carryover contamination. excedr.compromega.co.ukbaseclick.eupromega.combocascientific.combioline.com Carryover of PCR products from previous reactions is a significant source of false-positive results, as PCR is sensitive enough to amplify even trace amounts of contaminating DNA. promega.com

The strategy involves two key components:

Incorporation of dUTP: By replacing dTTP with dUTP in the PCR master mix, all amplified DNA products will contain uracil (B121893) instead of thymine (B56734). promega.co.ukbaseclick.eu

Treatment with Uracil-N-Glycosylase (UNG): Before initiating a new PCR amplification, the reaction mixture is pre-treated with the enzyme Uracil-N-Glycosylase (UNG), also known as Uracil-DNA-Glycosylase (UDG). excedr.compromega.co.ukpromega.com UNG specifically recognizes and excises uracil residues from DNA, creating abasic sites that render the DNA molecule susceptible to degradation at high temperatures and unable to serve as a template for amplification. baseclick.eupromega.com The UNG enzyme is then heat-inactivated during the initial denaturation step of the PCR, ensuring that the newly synthesized dUTP-containing amplicons are not degraded. baseclick.eu

This method effectively eliminates contaminating amplicons from previous reactions while leaving the original template DNA (which contains thymine) intact. nih.gov For optimal PCR efficiency when using dUTP, it may be necessary to adjust the concentrations of dUTP and MgCl2 in the reaction. sigmaaldrich.com Some studies have shown that a mixture of dUTP and a small amount of dTTP can lead to more consistent amplification. promega.com

Here is a summary of the dUTP/UNG carryover prevention method:

StepProcedurePurpose
1. PCR with dUTP dTTP is fully or partially replaced with dUTP in the PCR reaction mix. promega.co.ukpromega.comsigmaaldrich.comAll amplicons will contain uracil. promega.co.uk
2. Pre-treatment with UNG Before the next PCR, the new reaction mix is incubated with UNG. promega.comUNG degrades any uracil-containing DNA from previous reactions. promega.com
3. UNG Inactivation The PCR reaction is heated to a high temperature (e.g., 95°C). baseclick.euThe UNG enzyme is inactivated, preventing degradation of newly synthesized amplicons. baseclick.eu
4. PCR Amplification The PCR proceeds, amplifying only the original, thymine-containing DNA template.Prevents false-positive results from carryover contamination.

In transcriptomics, strand-specific RNA sequencing (RNA-Seq) is crucial for accurately determining gene expression levels and identifying antisense transcripts. cd-genomics.com Conventional RNA-Seq library preparation methods lose the strand orientation information. genewiz.com The dUTP method is a widely adopted and effective protocol for preserving this information. nih.govnih.govveupathdb.org

The dUTP method for strand-specific library preparation involves the following key steps:

First-Strand cDNA Synthesis: Messenger RNA (mRNA) is reverse transcribed into first-strand complementary DNA (cDNA) using random primers or oligo(dT) primers.

Second-Strand cDNA Synthesis with dUTP: The second strand of the cDNA is synthesized in a reaction where dTTP is replaced by dUTP. nih.govveupathdb.org This results in a double-stranded cDNA molecule where the second strand is marked with uracil. genewiz.com

Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments.

Selective Degradation of the dUTP-containing Strand: Before the final amplification step, the dUTP-marked second strand is selectively degraded by treatment with Uracil-DNA-Glycosylase (UDG). nih.govveupathdb.org

Final Amplification: The remaining first strand is then amplified by PCR, generating a library of fragments that retain the original orientation of the RNA transcript. nih.gov

This method has been shown to be highly effective, providing excellent strand specificity and reliable gene expression data. cd-genomics.com It is considered a leading protocol for strand-specific RNA-Seq library preparation. nih.gov

DNA Labeling and Detection

Probing DNA Polymerase Fidelity and Mispairing Properties

The study of DNA polymerase fidelity—its ability to accurately replicate DNA—and its mechanisms for mispairing are fundamental to understanding mutagenesis and DNA repair. Deoxyuridine triphosphate and its analogs serve as valuable probes in these investigations. nih.govnih.gov Because most DNA polymerases cannot easily distinguish between dUTP and dTTP, the incorporation of uracil opposite adenine (B156593) can occur during DNA replication. nih.gov Studying the efficiency and consequences of this incorporation provides insight into a polymerase's active site and its interaction with the nucleotide pool. nih.govfrontiersin.org

Analogs of dUTP, such as 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP), are powerful tools for dissecting the intricacies of DNA polymerase reactions and the mutagenic potential of DNA lesions. nih.govoup.com 5-formyluracil (B14596) (fU) is a lesion that can arise from oxidative damage to thymine in DNA. nih.govoup.com By synthesizing fdUTP, researchers can study how DNA polymerases handle this damaged base when it is present in the nucleotide pool. nih.gov

Studies have shown that various DNA polymerases, including E. coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase, can efficiently incorporate fdUTP in place of dTTP during DNA synthesis. nih.govoup.com This indicates that the 5-formyl group does not completely prevent the nucleotide from being recognized and utilized by these enzymes.

More revealing are the mispairing properties of fdUTP. Research has demonstrated that fdUTP can also be incorporated opposite a guanine (B1146940) (G) in the template strand, albeit with much lower efficiency than its incorporation opposite adenine. nih.govoup.com This mispairing is pH-dependent. The electron-withdrawing nature of the 5-formyl group lowers the pKa of the uracil base, making it more likely to exist in an ionized, enol tautomeric form. nih.govoup.com This ionized form of fU is thought to be responsible for the mispairing with guanine. nih.gov The correlation between increasing pH and increased substitution for dCTP strongly supports this hypothesis. oup.com These findings suggest that the presence of 5-formyluracil in the nucleotide pool is potentially mutagenic, as it can lead to T to C transition mutations. nih.gov Such studies using dUTP analogs provide critical data on the fidelity of different DNA polymerases and the biochemical basis of mutations caused by DNA damage. oup.comnih.gov

Research AreadUTP/Analog UsedDNA Polymerase(s) StudiedKey Finding
DNA Polymerase Fidelity dUTPVarious DNA polymerasesMost polymerases cannot efficiently distinguish dUTP from dTTP, leading to uracil incorporation opposite adenine. nih.gov
Mutagenesis Study 5-Formyl-2'-deoxyuridine 5'-triphosphate (fdUTP)E. coli Pol I (Klenow), T7 Pol, Taq PolfdUTP can substitute for dTTP and, less efficiently, for dCTP by mispairing with template guanine, a pH-dependent process. nih.govoup.com

Investigation of Base Pairing Specificity and Lesion Introduction

The study of DNA replication, repair, and mutagenesis often requires methods to introduce specific lesions into DNA sequences. Deoxyuridine triphosphate (dUTP) and its derivatives serve as critical tools in these investigations. By acting as substrates for DNA polymerases, modified dUTP analogs can be incorporated into newly synthesized DNA, allowing researchers to study the base-pairing properties and biological consequences of specific DNA lesions.

A significant area of research involves the synthesis and application of 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP), an analog of deoxythymidine triphosphate (dTTP). oup.comnih.gov 5-Formyluracil (fU) is a known lesion that arises in DNA from damage by reactive oxygen species. oup.comnih.gov To study its effects, researchers have chemically synthesized fdUTP and used it in in vitro DNA polymerase reactions. oup.comnih.gov Studies have shown that various DNA polymerases, including Escherichia coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase, can efficiently utilize fdUTP as a substrate to replace dTTP. oup.comnih.gov This enables the site-specific introduction of the fU lesion into DNA. oup.comnih.gov

The introduction of the electron-withdrawing 5-formyl group on the uracil base alters its chemical properties, facilitating ionization and changing its base-pairing specificity. oup.comnih.gov While fdUTP primarily pairs with adenine, mimicking dTTP, it also exhibits a notable, albeit less efficient, ability to be misincorporated opposite guanine residues in the DNA template. oup.comnih.gov This mispairing potential is pH-dependent, increasing at higher pH values, which correlates with the ionized state of the fU base. oup.comnih.gov This finding suggests that the fU lesion is mutagenic, as it is more prone to forming a mispair with guanine than the parent base, thymine. oup.comnih.gov

Similarly, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (5FdUTP), the triphosphate form of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), is used to study the mechanisms of drug action and resistance. Research has shown that translesion synthesis (TLS) DNA polymerase η (polη) can incorporate 5FdUTP into DNA. Kinetic studies reveal that polη incorporates 5FdUTP opposite adenine (dA) far more efficiently than opposite guanine (dG). oup.com Crystal structures of polη complexed with DNA and 5FdUTP show that the dA:5FdUTP base pair resembles a standard dA:dTTP pair, whereas 5FdUTP adopts an altered tautomeric state to pair with dG, highlighting a structural basis for its mutagenic incorporation. oup.com

These methodologies, which use dUTP derivatives to introduce specific lesions, are invaluable for dissecting the molecular mechanisms of mutagenesis, DNA repair, and the action of therapeutic agents.

Table 1: Research Findings on Base Pairing and Lesion Introduction with dUTP Analogs
dUTP AnalogKey Research FindingSignificanceReference
5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP)Efficiently used by DNA polymerases to replace dTTP, introducing the 5-formyluracil (fU) lesion into DNA.Provides a method to specifically introduce fU lesions to study their biological effects. oup.comnih.gov
5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP)The resulting fU lesion can mispair with guanine (G) in the template strand, a process that is enhanced at higher pH.Demonstrates the mutagenic potential of the fU lesion, which can lead to transition mutations. oup.comnih.gov
5-fluoro-2′-deoxyuridine triphosphate (5FdUTP)Incorporated by DNA polymerase η (polη) opposite adenine (A) much more efficiently than opposite guanine (G).Explains one of the mutagenic mechanisms of the chemotherapeutic agent 5-fluorouracil. oup.com
5-fluoro-2′-deoxyuridine triphosphate (5FdUTP)Crystal structures reveal that 5FdUTP adopts an enol tautomer to form a base pair with guanine.Provides a structural basis for the incorrect insertion of 5FdUTP opposite guanine residues. oup.com

Genetic and Molecular Interventions

Functional Analysis of Deoxyuridine Triphosphate-Related Gene Mutations

The integrity of genomic DNA is protected by a suite of enzymes that prevent the accumulation of uracil, which can arise from either the deamination of cytosine or the misincorporation of dUTP during DNA synthesis. nih.gov Two key enzymes in this protective process are deoxyuridine triphosphatase (dUTPase), encoded by the DUT gene, and uracil-DNA glycosylase (UNG). nih.govwikigenes.org Functional analysis of mutations in the genes encoding these enzymes has provided profound insights into their physiological roles.

dUTPase (DUT) Gene Mutations: dUTPase plays a crucial dual role: it hydrolyzes dUTP to dUMP and pyrophosphate, thereby reducing the intracellular pool of dUTP available for misincorporation, and it provides the dUMP precursor necessary for the synthesis of dTTP. nih.govnih.gov The indispensability of dUTPase is highlighted by the fact that a complete knockout of the dut gene is lethal in organisms like E. coli and yeast. mdpi.com

In viruses, the role of dUTPase can vary. For some, like the vaccinia virus, deleting the dUTPase gene alone does not significantly impair virus replication in actively dividing cells, likely because the virus can rely on the host cell's enzymes. nih.gov However, in quiescent cells, which have lower levels of endogenous dUTPase, the absence of the viral enzyme has a more pronounced negative effect on replication. nih.gov Furthermore, a double mutation affecting both dUTPase and UNG in vaccinia virus leads to a severe replication defect, especially under low multiplicity infection conditions in quiescent cells. nih.gov In other viruses, such as bovine immunodeficiency virus (BIV), mutations in the dUTPase active site render the virus defective, unable to produce progeny despite successful DNA integration. nih.gov

Functional studies of specific dUTPase mutations have revealed the importance of particular residues for catalytic activity. In the dUTPase from Deinococcus radiodurans, mutations of second-shell basic residues (Lys112Ala, Lys122Ala, and Lys125Ala) were found to cause a 100-fold reduction in enzymatic activity by disrupting the proper orientation of the dUTP substrate in the active site. acs.org Interestingly, some phage dUTPases possess an additional, non-enzymatic function essential for the viral life cycle, which is independent of their catalytic activity. mdpi.com In humans, mutations in the DUT gene have been linked to a syndrome involving bone marrow failure and diabetes, while other variations may increase the risk for certain cancers. nih.gov

Uracil-DNA Glycosylase (UNG) Gene Mutations: UNG is the primary enzyme responsible for initiating base excision repair by recognizing and removing uracil from DNA. nih.govwikigenes.org Mutations in the UNG gene lead to an increased accumulation of uracil in the genome. wikigenes.org This has significant consequences, particularly in the context of the adaptive immune system. In B cells, UNG is critical for both somatic hypermutation (SHM) and class switch recombination (CSR), processes essential for generating antibody diversity. royalsocietypublishing.org Humans with inactivating UNG mutations exhibit a form of hyper-IgM syndrome, characterized by a severe reduction in CSR and altered SHM. royalsocietypublishing.org

Genetic variants in the UNG gene can also act as modifiers of cancer risk. A common single nucleotide polymorphism (SNP) in the UNG gene (rs34259) has been associated with a significantly lower risk of ovarian cancer in carriers of BRCA2 gene mutations. nih.gov Functional analysis revealed that this protective SNP is associated with lower UNG expression. This downregulation appears to reduce uracil accumulation and DNA damage at telomeres, which are particularly susceptible to uracil misincorporation. nih.gov

The study of these mutations underscores the critical and distinct roles of dUTPase and UNG in maintaining genome stability. While dUTPase acts preemptively by controlling the dUTP pool, UNG functions as a direct DNA repair enzyme, and deficiencies in either can lead to significant pathological consequences.

Q & A

Q. What is the role of dUTP in detecting apoptosis via the TUNEL assay?

The Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation during apoptosis. dUTP, labeled with biotin or fluorescent tags, is enzymatically incorporated at DNA strand breaks by terminal deoxynucleotidyl transferase (TdT). After incorporation, labeled DNA is visualized using avidin-conjugated peroxidase or fluorescence microscopy. Key steps include:

  • Protease pretreatment of tissue sections to expose DNA breaks.
  • TdT-mediated labeling with biotinylated or fluorophore-conjugated dUTP.
  • Specificity controls (e.g., omission of TdT) to distinguish apoptosis from necrosis.
    This method preserves tissue architecture and detects single-cell apoptosis, with higher sensitivity than morphological analysis .

Q. How does dUTP incorporation prevent PCR contamination in molecular assays?

dUTP replaces dTTP in PCR amplification, generating uracil-containing DNA. Prior to subsequent PCR cycles, uracil-N-glycosylase (UNG) degrades contaminating amplicons from prior reactions by cleaving uracil residues, preventing false positives. Methodological considerations include:

  • Optimizing dUTP:dTTP ratios to maintain Taq polymerase efficiency.
  • Including UNG pretreatment (37°C for 10 min) followed by heat inactivation (95°C for 5 min).
    This approach is critical in clinical diagnostics (e.g., HCV RNA detection) and high-throughput sequencing workflows .

Advanced Research Questions

Q. How can dUTP misincorporation studies inform genome stability research?

dUTP misincorporation into DNA disrupts replication and repair, leading to genomic instability. Key experimental approaches include:

  • dUTPase inhibition : Use inhibitors (e.g., 5-fluoro-dUTP) to elevate dUTP pools, mimicking deficiency.
  • Comet assays : Detect single-strand breaks caused by uracil excision repair.
  • Mass spectrometry : Quantify uracil residues in genomic DNA.
    Studies in Dictyostelium and mammalian cells highlight dUTPase’s role in sanitizing nucleotide pools, with knockout models showing increased mutagenesis and replication stress .

Q. What methodological considerations apply to dUTP in strand-specific RNA sequencing (RNA-seq)?

In RNA-seq library preparation, dUTP is incorporated during second-strand cDNA synthesis. Subsequent uracil excision (via UNG) ensures strand specificity by degrading the second strand. Critical steps include:

  • Optimizing dUTP concentration to balance incorporation efficiency and cDNA yield.
  • Validating strand specificity using spike-in controls (e.g., antisense RNA).
    This method is essential for analyzing fixed paraffin-embedded (FFPE) samples, where RNA fragmentation requires robust strand orientation .

Q. How are modified dUTP analogs used to study DNA synthesis and repair mechanisms?

Functionalized dUTP analogs enable precise tracking of DNA dynamics:

  • Fluorescent analogs (e.g., Texas Red-dUTP): Visualize replication foci via microscopy or flow cytometry.
  • Click chemistry-compatible analogs (e.g., 5-ethynyl-dUTP): Enable bioorthogonal labeling with azide-conjugated dyes for super-resolution imaging.
  • Biotinylated dUTP : Facilitates pull-down assays to map replication origins.
    Experimental design must account for polymerase compatibility (e.g., Taq vs. reverse transcriptase) and label size to avoid steric hindrance .

Q. What strategies address dUTP-induced artifacts in CRISPR-Cas9 genome editing studies?

dUTP incorporation during homology-directed repair (HDR) can interfere with CRISPR outcomes. Mitigation strategies include:

  • Timed dUTPase overexpression : Restrict dUTP accumulation during the HDR window.
  • dUTP quantification : Use enzymatic assays (e.g., dUTPase-coupled colorimetry) to monitor nucleotide pools.
  • Control experiments : Compare editing efficiency in dUTPase-proficient vs. deficient cell lines.
    These approaches are critical in models studying cancer or developmental biology, where dUTP imbalance may confound results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.